Rimonabant Hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl3N4O.ClH/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15;/h5-10,13H,2-4,11-12H2,1H3,(H,27,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYOKXLUFHOBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166495 | |
| Record name | Rimonabant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158681-13-1 | |
| Record name | Rimonabant hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158681-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rimonabant hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158681131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rimonabant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 158681-13-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RIMONABANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL0V2LQZ09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rimonabant Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimonabant Hydrochloride (SR141716A) is a synthetic, selective antagonist of the cannabinoid receptor type 1 (CB1). Initially developed by Sanofi-Aventis, it was the first in its class to be approved for the treatment of obesity. This technical guide provides an in-depth overview of the discovery, detailed synthetic pathways, and the molecular mechanism of action of Rimonabant. It includes comprehensive experimental protocols for its synthesis and for key assays used to elucidate its pharmacological profile. All quantitative data are summarized in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Discovery and Development
Rimonabant was discovered and developed by Sanofi-Aventis (now Sanofi) in the 1990s.[1] The rationale for its development stemmed from the well-known appetite-stimulating effects of cannabis, which are mediated by the activation of CB1 receptors in the brain.[2] Researchers hypothesized that blocking these receptors could lead to appetite suppression and weight loss. Rimonabant emerged as a potent and selective CB1 receptor antagonist from a dedicated drug discovery program.[3]
It was approved in the European Union in 2006 for the treatment of obesity, to be used in conjunction with diet and exercise.[1] However, it was later withdrawn from the market in 2008 due to concerns about serious psychiatric side effects, including depression and suicidal ideation.[3] Despite its withdrawal, Rimonabant remains a valuable research tool for studying the endocannabinoid system and a lead compound for the development of new therapeutics with improved safety profiles.
Chemical Synthesis
This compound, chemically named N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride, can be synthesized through several routes. Two prominent methods are detailed below.
Synthesis Route 1: From 4-Chlorobenzaldehyde and Nitroethane
This route, described in patent literature, offers a practical approach to the pyrazole core of Rimonabant.
Step 1: Synthesis of 1-(4-chlorophenyl)-2-nitropropene (Intermediate II)
-
Reagents: 4-chlorobenzaldehyde (14.1 g, 0.1 mol), nitroethane (8.6 mL, 0.12 mol), piperidine (2 drops), absolute ethanol (100 mL).
-
Procedure: Dissolve 4-chlorobenzaldehyde in absolute ethanol in a round-bottom flask. Add nitroethane and piperidine to the solution. Reflux the mixture at 80°C for 12 hours. After the reaction, concentrate the solution to approximately 40 mL and allow it to stand for crystallization.
-
Purification: Filter the precipitated solid to obtain pale yellow flaky crystals.
-
Yield: 15.7 g (79.2%).
-
Characterization: Melting point: 84.6–85.6°C; ESI-MS: m/z = 198.0 [M+H]⁺.[4]
Step 2: Synthesis of D-glucose-2,4-dichlorophenylhydrazone (Intermediate III)
-
Reagents: 2,4-dichlorophenylhydrazine hydrochloride (21.3 g, 0.1 mol), D-glucose (36.0 g, 0.2 mol), sodium acetate (8.2 g, 0.1 mol), water (150 mL).
-
Procedure: Dissolve 2,4-dichlorophenylhydrazine hydrochloride, D-glucose, and sodium acetate in water. Stir the mixture at 25°C for 12 hours.
-
Purification: The reaction mixture is worked up to isolate the product.
-
Yield: 26.5 g (78.2%).
-
Characterization: Melting point: 43.2–46.6°C; ESI-MS: m/z = 339.0 [M+H]⁺.[4]
Step 3: Synthesis of the Pyrazole Intermediate (IV)
-
Procedure: Intermediate II and Intermediate III undergo a cyclization reaction under alkaline conditions to form the pyrazole core.
Step 4: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (Intermediate V)
-
Reagents: Pyrazole intermediate (IV) (0.01 mol), sodium periodate (8.56 g, 0.04 mol), potassium permanganate (79 mg, 0.5 mmol), 30% (w/w) aqueous sodium carbonate (15 mL), tert-butanol (50 mL), water (30 mL).
-
Procedure: Suspend the pyrazole intermediate (IV) in tert-butanol and add the aqueous sodium carbonate solution. At room temperature, add a solution of sodium periodate and potassium permanganate in water dropwise. Stir the reaction at 25°C for 3 hours, then warm to 60°C for 30 minutes.
-
Purification: Cool the reaction mixture to room temperature and filter off the insoluble materials. Wash the filter cake with dichloromethane. Adjust the pH of the aqueous layer to 2 with 2 mol/L hydrochloric acid to precipitate the product. Filter to obtain a white solid powder.
-
Yield: 3.26 g (85.4%).[4]
Step 5: Synthesis of this compound (I)
-
Procedure: The carboxylic acid (V) is converted to its acyl chloride and then reacted with N-aminopiperidine to form the amide. Subsequent treatment with hydrochloric acid yields this compound.
Synthesis Route 2: From 4-Chloropropiophenone and Diethyl Oxalate
This is another common and efficient route for the synthesis of Rimonabant.
Step 1: Synthesis of Ethyl 4-(4-chlorophenyl)-2,4-dioxo-3-methylbutanoate (Intermediate 8)
-
Reagents: 4-chloropropiophenone (50 g, 1 mol), lithium hexamethyldisilazide (LiHMDS) (300 mL, 1.07 mol, 1.0 M solution in hexane), cyclohexane (425 mL), diethyl oxalate (47.8 g, 1.1 mol).
-
Procedure: To a stirred solution of LiHMDS in cyclohexane, add a solution of 4-chloropropiophenone in cyclohexane at 15-20°C under a nitrogen atmosphere over 30-45 minutes. Stir for 1 hour, then add diethyl oxalate. Remove the cooling bath and stir for 6 hours.
-
Purification: Filter the precipitated yellow solid and wash with cyclohexane. Partition the solid between 1 N HCl and dichloromethane.
-
Yield: 70%.[5]
Step 2: Synthesis of Rimonabant (1)
-
Reagents: Diketo ester (8), N-aminopiperidine, 2,4-dichlorophenylhydrazine hydrochloride (16.5 g, 0.077 mol), ethyl acetate.
-
Procedure: React the diketo ester (8) with N-aminopiperidine. After the reaction is complete (monitored by TLC), add 2,4-dichlorophenylhydrazine hydrochloride and maintain the reaction at ambient temperature for 3 hours.
-
Purification: Evaporate the solvent under reduced pressure. Dissolve the crude product in ethyl acetate and wash with saturated sodium chloride solution. Evaporate the solvent and crystallize the residue from diisopropyl ether.
-
Yield: 20.5 g.[5]
Step 3: Formation of this compound
-
Procedure: Dissolve the free base of Rimonabant in a suitable solvent and treat with hydrochloric acid to precipitate the hydrochloride salt.
Mechanism of Action
Rimonabant is a selective antagonist and inverse agonist of the CB1 receptor.[2] These receptors are predominantly located in the central nervous system (CNS) and peripheral tissues, including adipose tissue, the liver, and muscles.[2]
CB1 Receptor Signaling
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[6]
-
Agonist Activation: Endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind to and activate the CB1 receptor. This leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits.
-
The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The Gβγ subunit can modulate various ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.
-
-
Rimonabant's Action: As an inverse agonist, Rimonabant binds to the CB1 receptor and stabilizes it in an inactive conformation. This not only blocks the binding of endogenous agonists but also reduces the basal, constitutive activity of the receptor, leading to an increase in cAMP levels in cells with high receptor expression.[6]
Caption: CB1 Receptor Signaling Pathway.
Experimental Protocols for Mechanism of Action
This assay measures the functional activity of GPCRs by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Objective: To determine the inverse agonist activity of Rimonabant at the CB1 receptor.
-
Materials:
-
Cell membranes expressing the human CB1 receptor (e.g., from CHO or HEK293 cells).
-
[³⁵S]GTPγS (radiolabeled).
-
GDP, unlabeled GTPγS.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4).
-
Rimonabant and a known CB1 agonist (e.g., WIN 55,212-2).
-
Scintillation counter.
-
-
Procedure:
-
Prepare cell membranes expressing the CB1 receptor.
-
In a microplate, incubate the cell membranes with varying concentrations of Rimonabant in the assay buffer containing GDP and [³⁵S]GTPγS.
-
For comparison, run parallel experiments with a CB1 agonist to measure G-protein activation and with buffer alone to determine basal activity.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Inverse agonism is demonstrated by a concentration-dependent decrease in basal [³⁵S]GTPγS binding in the presence of Rimonabant.
BRET assays are used to monitor protein-protein interactions in living cells. For GPCRs, BRET can be used to study the interaction between the receptor and its G-protein.
-
Objective: To monitor the conformational changes in the G-protein heterotrimer upon Rimonabant binding to the CB1 receptor.
-
Materials:
-
HEK293 cells co-transfected with constructs for:
-
CB1 receptor.
-
Gα subunit fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc).
-
Gβγ subunit fused to a fluorescent acceptor (e.g., Venus, a YFP variant).
-
-
Coelenterazine (luciferase substrate).
-
Rimonabant and a known CB1 agonist.
-
BRET-compatible plate reader.
-
-
Procedure:
-
Culture the transfected HEK293 cells in a 96-well plate.
-
Replace the culture medium with a buffer.
-
Add varying concentrations of Rimonabant or a CB1 agonist to the wells.
-
Add the coelenterazine substrate.
-
Immediately measure the luminescence emission at the donor and acceptor wavelengths using a BRET plate reader.
-
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An agonist will cause a decrease in the BRET signal as the G-protein subunits dissociate. An inverse agonist like Rimonabant is expected to stabilize the heterotrimeric G-protein complex, potentially leading to an increase or no change in the basal BRET signal, and will antagonize the agonist-induced decrease in BRET.
Caption: BRET Assay Workflow.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Reference |
| Cannabinoid CB1 | 1.8 | [1] |
| Cannabinoid CB2 | 514 | [1] |
Table 2: Pharmacokinetic Properties
| Parameter | Value | Condition | Reference |
| Tₘₐₓ | ~2 hours | Oral dose in obese patients | [7] |
| Terminal Half-life | 6-9 days | Healthy, non-obese individuals | [8] |
| Terminal Half-life | 16 days | Obese individuals | [8] |
| Metabolism | Hepatic (CYP3A and amidohydrolase) | In vitro | [8] |
| Bioavailability | Higher after oral vs. i.p. administration | Mice | [9] |
Table 3: Clinical Efficacy (1-year treatment)
| Parameter | Rimonabant (20 mg/day) | Placebo | Reference |
| Mean Weight Loss | 4.6 kg - 6.9 kg | 1.5 kg | [8][10] |
| Patients with ≥10% Weight Loss | 33% | 7% | [8] |
Conclusion
This compound was a pioneering drug that validated the endocannabinoid system as a therapeutic target for obesity and metabolic disorders. While its clinical use was curtailed by safety concerns, the extensive research into its synthesis and mechanism of action has provided a solid foundation for the development of second-generation CB1 receptor antagonists with improved safety profiles, such as peripherally restricted agents. The detailed synthetic routes and experimental protocols presented in this guide serve as a valuable resource for researchers in medicinal chemistry and pharmacology who continue to explore the therapeutic potential of modulating the endocannabinoid system.
References
- 1. apexbt.com [apexbt.com]
- 2. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Rimonabant Hydrochloride: A Technical Guide to its Mechanism of Action as a CB1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant Hydrochloride, also known as SR141716A, is a synthetic, selective antagonist of the cannabinoid receptor type 1 (CB1). Initially developed as a potential therapeutic agent for obesity and related metabolic disorders, its unique mechanism of action has been a subject of extensive research. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which Rimonabant exerts its effects, with a focus on its interaction with the CB1 receptor and the subsequent impact on downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Rimonabant's pharmacology.
Core Mechanism of Action: CB1 Receptor Antagonism and Inverse Agonism
Rimonabant is a 1,5-diarylpyrazole derivative that acts as a potent and selective antagonist of the CB1 receptor.[1] Its primary mechanism involves binding to the CB1 receptor and preventing its activation by endogenous cannabinoids (endocannabinoids) such as anandamide and 2-arachidonoylglycerol (2-AG).[2] The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in areas associated with appetite, memory, and mood, as well as in peripheral tissues like adipose tissue, liver, and skeletal muscle.[2][3]
Beyond simple antagonism, Rimonabant has been demonstrated to exhibit inverse agonist properties.[4][5] This means that in addition to blocking the effects of agonists, Rimonabant can independently decrease the basal level of receptor signaling activity.[1] This dual action as both an antagonist and an inverse agonist contributes to its overall pharmacological profile.[6]
Molecular Interactions and Binding Affinity
Rimonabant demonstrates high affinity and selectivity for the CB1 receptor over the CB2 receptor. This selectivity is a key feature of its pharmacological profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of Rimonabant's interaction with cannabinoid receptors, compiled from various in vitro studies.
| Parameter | Receptor | Value | Assay Type | Reference |
| Binding Affinity (Ki) | Human CB1 | 1.8 nM | Radioligand Binding ([³H]SR141716A) | [7] |
| Human CB1 | 5.6 nM | Radioligand Binding | [8] | |
| Rat CB1 | 2.0 nM | Radioligand Binding ([³H]CP55,940) | [6] | |
| Human CB2 | >1000 nM | Radioligand Binding | [7] | |
| Functional Potency (IC50) | Human CB1 | 5.6 - 48 nM | Inhibition of Agonist-stimulated activity | [8] |
| Human CB1 | ~1 nM (EC50) | cAMP Assay (as inverse agonist) | [9] |
Downstream Signaling Pathways
Activation of the CB1 receptor by an agonist typically leads to the activation of Gi/o proteins. This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the inhibition of N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.[3]
Rimonabant, by acting as an antagonist, blocks these agonist-induced effects. As an inverse agonist, it can independently increase cAMP levels by reducing the constitutive activity of the CB1 receptor.[4]
Signaling Pathway Diagrams
Caption: CB1 Receptor Signaling Pathway with an Agonist.
Caption: Rimonabant's Action on the CB1 Receptor.
Experimental Protocols
The characterization of Rimonabant's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for two key assays.
Radioligand Binding Assay for CB1 Receptor
This assay is used to determine the binding affinity (Ki) of a compound for the CB1 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the CB1 receptor by Rimonabant.
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).[10]
-
Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., 10 µM CP-55,940).[10]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.[12]
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).[11]
-
Scintillation counter.
Procedure:
-
Plate Preparation: Add assay buffer to each well of a 96-well plate.
-
Compound Addition: Add serial dilutions of Rimonabant to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus non-labeled agonist).
-
Membrane Addition: Add the CB1 receptor membrane preparation to each well.
-
Radioligand Addition: Add the radioligand ([³H]SR141716A or [³H]CP55,940) to all wells at a concentration near its Kd.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[10][12]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[10]
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of Rimonabant (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]
Caption: Experimental Workflow for a Radioligand Binding Assay.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP) in cells expressing the CB1 receptor.
Objective: To determine the functional effect of Rimonabant on adenylyl cyclase activity, either by blocking agonist-induced inhibition (antagonism) or by increasing basal cAMP levels (inverse agonism).
Materials:
-
Cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).[1]
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
CB1 receptor agonist (e.g., CP55,940).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Seeding: Seed the CB1-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period to prevent cAMP breakdown.
-
Compound Addition:
-
Antagonist Mode: Add Rimonabant at various concentrations, followed by a fixed concentration of a CB1 agonist (e.g., EC80 of CP55,940) and forskolin.
-
Inverse Agonist Mode: Add Rimonabant at various concentrations in the absence of an agonist.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol.
-
cAMP Detection: Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader).
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP concentration against the Rimonabant concentration to determine the IC50 value for the inhibition of the agonist response.
-
Inverse Agonist Mode: Plot the cAMP concentration against the Rimonabant concentration to determine the EC50 value for the stimulation of cAMP production.
-
Conclusion
This compound's mechanism of action is characterized by its high affinity and selective binding to the CB1 receptor, where it functions as both an antagonist and an inverse agonist. This dual activity allows it to effectively block the signaling of endogenous and exogenous cannabinoids and to reduce the basal activity of the CB1 receptor, leading to downstream effects on signaling pathways such as the modulation of cAMP levels. The experimental protocols detailed in this guide provide a framework for the continued investigation of CB1 receptor pharmacology and the development of novel therapeutics targeting the endocannabinoid system. The psychiatric side effects that led to its market withdrawal, however, underscore the complexity of targeting the endocannabinoid system.[2]
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. giffordbioscience.com [giffordbioscience.com]
Rimonabant Hydrochloride: A Technical Guide to a Selective CB1 Receptor Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rimonabant Hydrochloride, also known as SR141716A, is a synthetic, selective cannabinoid CB1 receptor inverse agonist.[1] Initially developed as a promising therapeutic agent for obesity and related metabolic disorders, its unique mechanism of action offered a novel approach to managing cardiometabolic risk factors.[2][3] By blocking the CB1 receptor, Rimonabant was shown to decrease appetite, reduce body weight, and improve several metabolic parameters, including lipid profiles and glucose tolerance.[2][3] However, its journey from a potential blockbuster drug to its withdrawal from the market highlights the complexities of targeting the endocannabinoid system, particularly the significant psychiatric adverse effects associated with CB1 receptor antagonism.[4] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, binding affinity, pharmacokinetics, clinical trial data, and detailed experimental protocols for its characterization.
Mechanism of Action: A Selective CB1 Receptor Inverse Agonist
Rimonabant acts as a potent and selective antagonist or inverse agonist at the cannabinoid CB1 receptor. These receptors are predominantly located in the central nervous system (CNS) but are also present in peripheral tissues such as adipose tissue, the liver, and muscles. The endocannabinoid system, through the action of endogenous ligands like anandamide and 2-arachidonoylglycerol (2-AG) on CB1 receptors, plays a crucial role in regulating appetite, energy balance, and mood.[5]
As an inverse agonist, Rimonabant not only blocks the receptor from being activated by agonists but also reduces its basal, constitutive activity. This dual action leads to a significant attenuation of the endocannabinoid system's signaling. In the hypothalamus, this inhibition of CB1 receptors disrupts the signaling pathways that promote appetite, leading to reduced food intake. Peripherally, Rimonabant's action on CB1 receptors in adipose tissue can lead to reduced fat storage (lipogenesis) and increased fat breakdown (lipolysis). In the liver, it can help mitigate the accumulation of fat.
Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Rimonabant, by its inverse agonist action, can prevent this decrease and may even increase basal cAMP levels. Furthermore, CB1 receptor activation can modulate ion channels, such as inhibiting calcium channels and activating inwardly rectifying potassium channels. Rimonabant's blockade of these pathways is central to its pharmacological effects.
Quantitative Data
Binding Affinity
Rimonabant exhibits high affinity and selectivity for the human CB1 receptor over the CB2 receptor.
| Receptor | Ligand | Ki (nM) | Assay System |
| Human CB1 | Rimonabant | 1.8[1][7] | CHO cells expressing human CB1 receptor |
| Human CB2 | Rimonabant | 9800[7] | CHO cells expressing human CB2 receptor |
Pharmacokinetic Profile
| Parameter | Value (in obese subjects) | Conditions |
| Tmax (Time to maximum concentration) | ~2 hours[8] | Following a 20 mg oral dose |
| Terminal Half-life (t1/2) | ~16 days[8] | |
| Metabolism | Hepatic, primarily via CYP3A4[6][8] |
Clinical Trial Data (RIO Program)
The Rimonabant in Obesity (RIO) program consisted of several large-scale, randomized, double-blind, placebo-controlled trials.
| Trial | Patient Population | Treatment | Mean Weight Loss (vs. Placebo) | Key Metabolic Changes (vs. Placebo) |
| RIO-North America | 3040 obese/overweight patients | 20 mg/day Rimonabant for 1 year | 4.7 kg[8] | Significant decrease in waist circumference, improved insulin sensitivity, increase in HDL cholesterol.[6] |
| RIO-Europe | 1508 obese/overweight patients | 20 mg/day Rimonabant for 1 year | -6.5 kg (Rimonabant) vs. -1.6 kg (Placebo) | Significant improvements in HDL cholesterol and triglycerides. |
| RIO-Lipids | 1036 overweight/obese patients with untreated dyslipidemia | 20 mg/day Rimonabant for 1 year | 6.9 kg | 7% increase in HDL-C, 13% difference in triglycerides.[8] |
| RIO-Diabetes | 1047 overweight/obese patients with type 2 diabetes | 20 mg/day Rimonabant for 1 year | 5.3 kg | 0.7% reduction in HbA1c.[8] |
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor
This protocol is a representative method for determining the binding affinity of a compound like Rimonabant to the CB1 receptor using a radiolabeled ligand, such as [³H]CP55,940.
Objective: To determine the inhibitory constant (Ki) of Rimonabant for the CB1 receptor.
Materials:
-
Membranes from CHO or HEK 293 cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]CP55,940.
-
Unlabeled ligand for non-specific binding determination: CP55,940.
-
Test compound: this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.3% BSA, pH 7.4.[2]
-
Wash buffer: 50 mM Tris-HCl, 0.25% BSA, pH 7.4.[2]
-
96-well filter plates (e.g., Unifilter GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of Rimonabant.
-
Incubation: In a 96-well plate, add the binding buffer, a fixed concentration of [³H]CP55,940 (e.g., 0.75 nM), the cell membranes (e.g., 0.2-8 µg of protein), and varying concentrations of Rimonabant.[2] For total binding, no Rimonabant is added. For non-specific binding, a high concentration of unlabeled CP55,940 (e.g., 1 µM) is added.[2]
-
Incubation Conditions: Incubate the plate at 30°C for 90 minutes with gentle shaking.[2]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters multiple times (e.g., four times) with ice-cold wash buffer to separate bound from free radioligand.[2]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of Rimonabant (the concentration that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on G-protein activation. It is particularly useful for distinguishing between agonists, antagonists, and inverse agonists.
Objective: To demonstrate the inverse agonist activity of Rimonabant at the CB1 receptor.
Procedure:
-
Membrane Preparation: Use membranes from cells expressing the CB1 receptor.
-
Incubation: Incubate the membranes with [³⁵S]GTPγS and varying concentrations of Rimonabant. A known agonist (e.g., WIN 55,212-2) is used as a positive control to stimulate [³⁵S]GTPγS binding, while a buffer-only condition establishes the basal binding level.
-
Reaction Conditions: The incubation is typically carried out at 30°C for 60 minutes in a buffer containing GDP.
-
Termination and Detection: The reaction is stopped by filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Interpretation: An agonist will increase [³⁵S]GTPγS binding above basal levels. A neutral antagonist will block the agonist-induced increase but will not affect basal binding. An inverse agonist, like Rimonabant, will decrease the basal [³⁵S]GTPγS binding, indicating a reduction in the constitutive activity of the receptor.
Clinical Development and Withdrawal
Rimonabant was approved in the European Union in 2006 for the treatment of obesity. However, post-marketing surveillance and further clinical trial data revealed a significant risk of serious psychiatric adverse events, including depression, anxiety, and suicidal ideation.[4] These safety concerns led to the suspension of its marketing authorization in Europe in 2008, and it was never approved for use in the United States.[6] The story of Rimonabant serves as a critical case study in drug development, emphasizing the importance of thoroughly understanding the physiological roles of a target, especially one as pleiotropic as the CB1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
Rimonabant Hydrochloride: A Technical Guide to its Chemical Properties and Molecular Structure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, molecular structure, and mechanism of action of Rimonabant Hydrochloride. The information is tailored for researchers, scientists, and drug development professionals, with a focus on delivering precise data and detailed experimental context.
Chemical and Physical Properties
This compound is the hydrochloride salt of Rimonabant, a synthetic cannabinoid receptor antagonist. The following table summarizes its key chemical and physical properties.
| Property | Value | Source |
| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide;hydrochloride | PubChem |
| CAS Number | 158681-13-1 | PubChem |
| Molecular Formula | C₂₂H₂₁Cl₃N₄O·HCl | DrugBank Online[1] |
| Molecular Weight | 500.25 g/mol | DrugBank Online[1] |
| Solubility | DMSO: 33.33 mg/mL (66.63 mM; requires sonication)Water: < 0.1 mg/mL (insoluble) | GlpBio[2] |
| pKa (Predicted) | Strongest Acidic: 10.82Strongest Basic: 1.69 | DrugBank Online[1] |
| Melting Point | Not readily available in cited literature. A melting point of 114 °C (with decomposition) has been reported for a synthetic intermediate. | Photo-Rimonabant”: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist |
Molecular Structure
This compound possesses a central pyrazole ring substituted at various positions. The structural complexity arises from the presence of a 4-chlorophenyl group, a 2,4-dichlorophenyl group, a methyl group, and a carboxamide group linked to a piperidin-1-yl moiety.
Caption: Molecular structure of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR spectra for this compound are not consistently available in the public domain. However, analysis of closely related structures, such as the rimonabant carboxylic acid intermediate, provides expected chemical shift regions.
-
¹H NMR: Aromatic protons are expected in the range of 7.0-8.0 ppm. The methyl protons on the pyrazole ring would likely appear as a singlet around 2.0-2.5 ppm. The piperidine ring protons would exhibit complex multiplets in the aliphatic region (1.5-3.5 ppm).
-
¹³C NMR: The carbonyl carbon of the amide is expected around 160-170 ppm. Aromatic carbons would resonate in the 120-140 ppm range. The methyl carbon would be found upfield, typically below 20 ppm. The carbons of the piperidine ring would appear in the 20-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum of Rimonabant (the free base) provides characteristic absorption bands that are expected to be present in the hydrochloride salt, with some shifts due to salt formation.
-
N-H Stretch: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the amide group.
-
C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl (C=O) stretching of the amide.
-
C-Cl Stretch: Aromatic C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic rings.
Mechanism of Action and Signaling Pathway
Rimonabant acts as a selective inverse agonist of the cannabinoid type 1 (CB1) receptor. These receptors are predominantly found in the central nervous system and peripheral tissues. As an inverse agonist, Rimonabant binds to the CB1 receptor and reduces its basal activity. This is in contrast to a neutral antagonist which would only block the binding of agonists.
The primary signaling pathway affected by Rimonabant's interaction with the CB1 receptor is the G-protein coupled receptor (GPCR) cascade.
Caption: Rimonabant's signaling pathway via the CB1 receptor.
Experimental Protocols
Synthesis of this compound
Several synthetic routes for Rimonabant have been reported. A common method involves the following key steps:
-
Formation of a diketoester intermediate: This is often achieved by the condensation of a substituted propiophenone with an oxalate ester.
-
Cyclization to form the pyrazole core: The diketoester intermediate is reacted with a substituted hydrazine to form the central pyrazole ring.
-
Amide bond formation: The carboxylic acid on the pyrazole ring is activated and then reacted with N-aminopiperidine to form the final amide.
-
Salt formation: The free base is then treated with hydrochloric acid to yield this compound.
A variety of reagents and conditions can be employed for each step, and detailed procedures can be found in the patent literature and scientific publications.
Purity Determination by RP-HPLC
A common method for assessing the purity of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The ratio is typically isocratic.
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm).
-
Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks.
References
Rimonabant Hydrochloride: A Comprehensive Technical Guide on Pharmacokinetics and Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist, was developed for the management of obesity and cardiometabolic risk factors. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of rimonabant hydrochloride, drawing from key clinical and preclinical studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₁Cl₃N₄O·HCl | --INVALID-LINK-- |
| Molecular Weight | 500.25 g/mol | --INVALID-LINK-- |
| Solubility | Soluble in DMSO; Insoluble in water.[1] | --INVALID-LINK-- |
Pharmacokinetics
Rimonabant exhibits linear pharmacokinetics at doses up to 20 mg/day.[2] Its pharmacokinetic profile is characterized by rapid absorption and a long terminal half-life, which is notably longer in obese individuals compared to non-obese individuals.[2]
Absorption
Following oral administration, rimonabant is rapidly absorbed, with the maximum plasma concentration (Tmax) being reached in approximately 2 hours.[2]
Bioavailability
While specific quantitative data on the absolute oral bioavailability of rimonabant in humans is not widely published, it is reported to have good oral bioavailability.[1]
Distribution
Rimonabant is highly protein-bound, with a binding percentage of nearly 100%. A population pharmacokinetic model revealed that the central and peripheral volumes of distribution are influenced by body weight, with higher values observed in more obese patients.[3] Age was also found to influence the central volume of distribution, with older patients showing higher values.[3]
Metabolism
Rimonabant is extensively metabolized in the liver. The primary metabolic pathways are oxidative dehydrogenation of the piperidinyl ring to an iminium ion, hydroxylation at the 3-position of the piperidinyl ring, and cleavage of the amide linkage.[4] In vitro studies have identified cytochrome P450 3A4 (CYP3A4) and amidohydrolase as the key enzymes involved in its metabolism.[2] The involvement of CYP3A4 suggests a potential for drug-drug interactions with inhibitors or inducers of this enzyme.
Excretion
The primary route of excretion for rimonabant and its metabolites is through the feces, accounting for approximately 86% of the dose, with a minor portion (around 3%) excreted in the urine.
Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound from a population pharmacokinetic analysis of obese patients in the RIO (Rimonabant in Obesity) Phase III studies.
Table 1: Population Pharmacokinetic Parameters of Rimonabant in Obese Patients
| Parameter | Value | Covariate Influence |
| Apparent Clearance (CL/F) | 5.21 L/h (non-black patients) | 1.75-fold higher in black patients.[3] |
| 9.11 L/h (black patients) | ||
| Apparent Central Volume of Distribution (V2/F) | Dependent on body weight and age | Higher in more obese and younger patients.[3] |
| Apparent Peripheral Volume of Distribution (V3/F) | Dependent on body weight | Higher in more obese patients.[3] |
| Inter-patient Variability in CL/F | ~46% | - |
| Inter-patient Variability in V2/F | ~62% | - |
| Inter-patient Variability in V3/F | ~18% | - |
Table 2: Steady-State Pharmacokinetic Parameters of a 20 mg Once-Daily Dose of Rimonabant in a Typical 100 kg, 46-Year-Old Obese Patient
| Parameter | Black Patients | Non-Black Patients |
| Cmax,ss (ng/mL) | 152 | 221 |
| Cmin,ss (ng/mL) | 70.7 | 137 |
| AUC₀₋₂₄,ss (ng·h/mL) | 2195 | 3839 |
Table 3: Half-life of Rimonabant
| Population | Terminal Half-life (t½) |
| Healthy, non-obese individuals | 6 to 9 days[2] |
| Obese individuals (BMI > 30 kg/m ²) | 16 days[2] |
Experimental Protocols
Population Pharmacokinetic Study in Obese Patients (RIO Trials)
Study Design: The data for the population pharmacokinetic analysis was obtained from two large, long-term Phase III studies (RIO Europe and RIO North America). These were randomized, double-blind, placebo-controlled trials where obese patients received once-daily oral doses of 5 mg or 20 mg of rimonabant for up to two years.[3]
Subject Population: Over 3000 obese patients (BMI > 30 kg/m ²) were included in the analysis.[3]
Pharmacokinetic Sampling: Plasma samples were collected from the participants throughout the duration of the studies. While the exact sampling time points are not detailed in the available literature, they were sufficient to construct a two-compartment pharmacokinetic model with first-order absorption.
Analytical Method: Plasma concentrations of rimonabant were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
Pharmacokinetic Analysis: A population pharmacokinetic analysis was performed using the NONMEM software. A two-compartment model with first-order absorption best described the data. The analysis investigated the influence of several covariates, including age, body weight, race, sex, and renal function, on the pharmacokinetic parameters.[3]
In Vitro Metabolism Study
Objective: To characterize the biotransformation and potential bioactivation pathways of rimonabant.
Methodology: Rimonabant was incubated with human and rat liver microsomes. Reactive metabolite trapping studies were conducted using potassium cyanide and methoxylamine. Covalent binding to proteins was also assessed.
Key Findings: The major biotransformation pathways identified were oxidative dehydrogenation, hydroxylation, and amide linkage cleavage.[4] The study also observed the formation of a major iminium ion metabolite and a high level of covalent binding in human liver microsomes.[4]
Visualizations
Caption: Major metabolic pathways of rimonabant.
Caption: Workflow for a population pharmacokinetic study.
Conclusion
This technical guide has synthesized the available data on the pharmacokinetics and bioavailability of this compound. The compound is characterized by rapid oral absorption, a long half-life that is extended in obese individuals, and extensive hepatic metabolism primarily via CYP3A4 and amidohydrolase. While a precise figure for absolute oral bioavailability is not publicly available, it is generally considered to be good. The population pharmacokinetic models have provided valuable insights into the variability of its disposition, with factors such as body weight, age, and race influencing its clearance and distribution. This comprehensive overview serves as a valuable resource for scientists and researchers in the field of pharmacology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid chromatography tandem mass spectrometry method for the quantification of rimonabant, a CB1 receptor antagonist, in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Welcome to the Population Approach Group in Europe [page-meeting.org]
- 4. Determination of rimonabant in human plasma and hair by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Rimonabant Hydrochloride: A Technical Deep-Dive into its Interaction with the Endocannabinoid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant Hydrochloride, also known as SR141716A, is a synthetic ligand that gained significant attention as the first selective cannabinoid CB1 receptor antagonist to be approved for clinical use.[1][2] Developed by Sanofi-Aventis, it was initially marketed as an anti-obesity agent.[1] The endocannabinoid system (ECS) is a ubiquitous and crucial signaling system that modulates a wide array of physiological processes, including appetite, energy balance, and metabolism.[2][3][4] Rimonabant's primary mechanism of action involves the targeted blockade of the cannabinoid receptor type 1 (CB1), which is densely expressed in the central nervous system and various peripheral tissues integral to metabolic regulation.[3][4] This technical guide provides a comprehensive overview of Rimonabant's effects on the endocannabinoid system, detailing its mechanism of action, quantitative pharmacological data, key experimental protocols, and the downstream signaling consequences of its interaction with the CB1 receptor.
Mechanism of Action: A Dual Role as Antagonist and Inverse Agonist
Rimonabant is a 1,5-diarylpyrazole derivative that functions as a potent and selective CB1 receptor antagonist.[5] Its high affinity for the CB1 receptor (with Ki values in the low nanomolar range) and substantially lower affinity for the CB2 receptor (Ki > 1000 nM) underscore its selectivity.[6][7]
The drug's mechanism is twofold:
-
Antagonism: Rimonabant competitively binds to the CB1 receptor, thereby blocking the binding and subsequent signaling of endogenous cannabinoids (endocannabinoids) like anandamide and 2-arachidonoylglycerol (2-AG).[4]
-
Inverse Agonism: Beyond simple blockade, Rimonabant exhibits inverse agonist properties.[2][8] This means that in the absence of an agonist, it binds to the CB1 receptor and reduces its basal, constitutive activity.[7][9][10] This action is contrary to that of an agonist, which would increase receptor activity.[7] This inverse agonism is thought to contribute significantly to its pharmacological effects, including the reduction of appetite-stimulating pathways.[4][10]
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[9] By acting as an inverse agonist, Rimonabant inhibits this Gαi/o signaling pathway.[9][11] This leads to a cascade of downstream effects, most notably the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][12][13]
Quantitative Pharmacological Data
The potency and selectivity of Rimonabant have been quantified through various in vitro assays. The following table summarizes key binding affinity (Ki) and half-maximal inhibitory concentration (IC50) values from the literature.
| Parameter | Receptor/Assay | Value (nM) | Reference(s) |
| Ki | Cannabinoid CB1 Receptor | 1.98 | [6] |
| Cannabinoid CB1 Receptor | 2 | [7] | |
| Cannabinoid CB1 Receptor | 0.43 - 5.4 | [14] | |
| IC50 | Cannabinoid CB1 Receptor | 6.0 | [14] |
Experimental Protocols
The characterization of Rimonabant's pharmacological profile relies on a suite of established in vitro and in vivo experimental techniques.
In Vitro Assays
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of Rimonabant for cannabinoid receptors.
-
Methodology: Membranes from cells expressing CB1 or CB2 receptors (e.g., CHO cells, brain tissue) are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP55,940) and varying concentrations of Rimonabant.[7] The amount of radioligand displaced by Rimonabant is measured, allowing for the calculation of its inhibitory constant (Ki), which reflects its binding affinity.
-
-
[³⁵S]GTPγS Binding Assays:
-
Objective: To assess the functional activity of Rimonabant as an antagonist or inverse agonist by measuring G-protein activation.
-
Methodology: Cell membranes expressing CB1 receptors are incubated with the non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of Rimonabant. Inverse agonists like Rimonabant decrease the basal level of [³⁵S]GTPγS binding by inhibiting constitutive receptor-G protein coupling.[9] Conversely, when co-incubated with a CB1 agonist, Rimonabant's antagonistic properties are demonstrated by its ability to block the agonist-stimulated increase in [³⁵S]GTPγS binding.[9]
-
-
cAMP Accumulation Assays:
-
Objective: To measure the downstream effect of Rimonabant on adenylyl cyclase activity.
-
Methodology: Intact cells expressing CB1 receptors are first treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production. The effect of a CB1 agonist is to inhibit this stimulation. Rimonabant, as an inverse agonist, can increase cAMP levels on its own and will block the inhibitory effect of an agonist.[10][11][13] Cellular cAMP levels are then quantified using methods like enzyme-linked immunosorbent assay (ELISA).
-
In Vivo Models
-
Diet-Induced Obesity (DIO) Models:
-
Objective: To evaluate the effect of Rimonabant on body weight, food intake, and metabolic parameters in an obesity-relevant model.
-
Methodology: Rodents (typically mice or rats) are fed a high-fat diet for several weeks to induce obesity and related metabolic dysfunctions.[15][16] Animals are then treated with Rimonabant (e.g., 10 mg/kg, intraperitoneally) or a vehicle control.[16] Key endpoints measured over the treatment period include daily food intake, body weight, body composition (fat and lean mass), and metabolic markers in blood samples (e.g., glucose, insulin, triglycerides, HDL cholesterol).[15][17][18]
-
-
Behavioral Assays (e.g., Catalepsy Bar Test):
-
Objective: To assess the central nervous system effects of Rimonabant and its ability to antagonize the effects of CB1 agonists.
-
Methodology: A CB1 agonist like WIN55,212-2 is administered to mice, which induces a cataleptic state (a state of immobility). To test Rimonabant's antagonistic properties, it is administered prior to the agonist.[19] The latency of the mouse to move from a fixed position (e.g., forepaws on a raised bar) is measured. Rimonabant effectively blocks the agonist-induced catalepsy.[19]
-
Visualizing the Molecular and Experimental Pathways
To better illustrate the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: Rimonabant's inverse agonist action on the CB1 receptor signaling cascade.
Caption: A generalized experimental workflow for preclinical drug development.
Physiological and Pharmacological Consequences
The blockade of CB1 receptors by Rimonabant translates into significant physiological effects, primarily related to appetite and metabolism.
-
Appetite and Weight Regulation: The endocannabinoid system is known to play a significant role in appetitive drive.[1][2] By blocking CB1 receptors in the hypothalamus and other brain regions involved in food intake, Rimonabant reduces appetite and food consumption, leading to weight loss.[4][20] Clinical trials, such as the Rimonabant in Obesity (RIO) studies, consistently demonstrated that patients treated with 20 mg of Rimonabant experienced significant reductions in body weight and waist circumference compared to placebo.[1][17][18][21]
-
Metabolic Effects: Rimonabant's benefits extended beyond simple weight loss. Treatment was associated with improvements in several metabolic risk factors.[15][22] These included an increase in high-density lipoprotein (HDL) cholesterol, a decrease in triglyceride levels, and improved insulin sensitivity.[1][17][18] Some of these effects appeared to be at least partially independent of weight loss, suggesting a direct effect on peripheral tissues like adipose tissue, the liver, and skeletal muscle.[4][17][21] For instance, Rimonabant was shown to induce the expression of adiponectin, an adipokine with anti-inflammatory and insulin-sensitizing properties.[17][20]
-
Adverse Central Nervous System Effects: Despite its efficacy in treating obesity and metabolic syndrome, Rimonabant's journey was cut short due to significant psychiatric side effects.[3][4] The widespread distribution of CB1 receptors in the brain means that their blockade can interfere with mood and emotional regulation.[18] Post-marketing surveillance and meta-analyses of clinical trial data revealed an increased risk of depression, anxiety, and suicidal ideation among patients taking Rimonabant.[3][21] These severe adverse events ultimately led to its withdrawal from the market.[6][21]
Conclusion
This compound remains a landmark compound in the study of the endocannabinoid system. Its potent and selective inverse agonist activity at the CB1 receptor provided a powerful tool to probe the system's role in energy homeostasis and offered a novel therapeutic strategy for obesity. While its clinical application was terminated due to centrally-mediated psychiatric adverse effects, the story of Rimonabant has provided invaluable lessons for drug development. The profound metabolic benefits observed have spurred ongoing research into new generations of CB1 receptor antagonists, particularly those that are peripherally restricted and do not cross the blood-brain barrier, thereby aiming to retain the metabolic advantages while avoiding the detrimental psychiatric side effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. profiles.foxchase.org [profiles.foxchase.org]
- 3. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rimonabant, a cannabinoid receptor type 1 inverse agonist, inhibits hepatocyte lipogenesis by activating liver kinase B1 and AMP-activated protein kinase axis downstream of Gα i/o inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Cannabinoid CB1 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 15. Rimonabant improves metabolic parameters partially attributed to restoration of high voltage-activated Ca2+ channels in skeletal muscle in HFD-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical Synthesis, Pharmacokinetic Properties and Biological Effects of JM-00266, a Putative Non-Brain Penetrant Cannabinoid Receptor 1 Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. archive.connect.h1.co [archive.connect.h1.co]
- 18. ahajournals.org [ahajournals.org]
- 19. Hepatic targeting of the centrally active cannabinoid 1 receptor (CB1R) blocker rimonabant via PLGA nanoparticles for treating fatty liver disease and diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound: an investigational agent for the management of cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Rimonabant Hydrochloride: A Technical Analysis of its Role in Appetite Suppression and Weight Management
For Researchers, Scientists, and Drug Development Professionals
Abstract: Rimonabant hydrochloride, marketed as Acomplia, was the first selective cannabinoid-1 (CB1) receptor antagonist developed for the treatment of obesity.[1] It demonstrated significant efficacy in promoting weight loss and improving cardiometabolic risk factors by modulating the endocannabinoid system, a key regulator of appetite and energy balance.[2][3] However, its clinical use was short-lived due to severe psychiatric adverse effects, including depression, anxiety, and an increased risk of suicide, leading to its withdrawal from the market.[4][5][6] This technical guide provides a comprehensive overview of rimonabant's mechanism of action, summarizes quantitative data from pivotal clinical trials, details relevant experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action: Antagonism of the CB1 Receptor
Rimonabant exerts its effects by acting as a selective antagonist and inverse agonist at the cannabinoid type 1 (CB1) receptor.[1][7] The endocannabinoid system, comprising receptors like CB1, endogenous ligands (e.g., anandamide and 2-arachidonoylglycerol), and enzymes, is a crucial neuromodulatory system that regulates energy homeostasis, food intake, and lipid and glucose metabolism.[7][8]
Central and Peripheral Effects:
-
Central Nervous System: CB1 receptors are densely expressed in brain regions that control appetite, such as the hypothalamus.[7] Activation of these receptors by endocannabinoids typically stimulates appetite.[7] Rimonabant blocks these receptors, thereby reducing the activity of appetite-stimulating pathways and decreasing food intake.[7][9]
-
Peripheral Tissues: CB1 receptors are also present in peripheral tissues, including adipose tissue, the liver, and skeletal muscle.[7] By blocking these peripheral receptors, rimonabant was shown to have effects beyond what would be expected from weight loss alone.[10] In adipose tissue, CB1 receptor inhibition can lead to reduced fat storage (lipogenesis), while in the liver, it may mitigate the accumulation of fat.[7]
Rimonabant functions as an inverse agonist, meaning it preferentially binds to and stabilizes the inactive state of the CB1 receptor, thus reducing its basal level of signaling activity even in the absence of an agonist.[1][11] This contrasts with a neutral antagonist, which would only block the action of agonists without affecting the receptor's basal activity.[11]
References
- 1. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seventeen years since rimonabant's downfall: reassessing its suicidality risk profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Rimonabant—A Selective CB1 Antagonist | Semantic Scholar [semanticscholar.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Off-Label Research Applications of Rimonabant Hydrochloride: A Technical Guide
Introduction
Rimonabant Hydrochloride, initially developed as a selective cannabinoid CB1 receptor antagonist for the treatment of obesity, was withdrawn from the market due to concerns about psychiatric side effects.[1][2] Despite its clinical discontinuation, the unique mechanism of action of Rimonabant continues to make it a valuable tool in preclinical research.[3] As an inverse agonist of the CB1 receptor, it not only blocks the receptor but also reduces its constitutive activity.[1][4][5] This technical guide provides an in-depth overview of the off-label research applications of this compound, focusing on its use in studies of cancer, addictive disorders, and metabolic conditions beyond obesity.
Core Mechanism of Action
Rimonabant's primary mechanism is the selective antagonism of the cannabinoid receptor type 1 (CB1), which is predominantly expressed in the central nervous system but also found in peripheral tissues such as adipose tissue, liver, and skeletal muscle.[1][6] By blocking the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG), Rimonabant modulates signaling pathways that regulate appetite, energy balance, and reward processing.[1][7]
Off-Label Research in Oncology
Emerging preclinical evidence suggests that Rimonabant may possess anti-neoplastic properties in various cancers.
Breast Cancer
In human breast cancer cell lines, Rimonabant has been shown to inhibit proliferation.[8] This effect was more pronounced in highly invasive metastatic cells (MDA-MB-231) compared to less-invasive lines (T47D and MCF-7). The anti-proliferative mechanism involves a G1/S-phase cell cycle arrest, a decrease in the expression of cyclins D and E, and an increase in the cyclin-dependent kinase inhibitor p27KIP1.[8] Notably, this effect is proposed to be mediated through the displacement of the CB1 receptor from lipid rafts.[8]
Colon Cancer
Studies on human colorectal cancer cell lines (DLD-1, CaCo-2, and SW620) have demonstrated that Rimonabant can significantly reduce cell growth and induce cell death.[9] In DLD-1 cells, Rimonabant was found to cause a G2/M cell cycle arrest, leading to mitotic catastrophe, a form of cell death characterized by chromosome mis-segregation.[9] Furthermore, in an in vivo mouse model of azoxymethane-induced colon carcinogenesis, Rimonabant significantly reduced the formation of aberrant crypt foci, which are precursor lesions to colorectal cancer.[9]
Other Cancers
Rimonabant has also been investigated in other cancer types. For instance, it has been shown to reduce the viability of murine fibrosarcoma cells by inducing apoptosis and modulating the cell cycle.[10] In murine immortalized keratinocytes, Rimonabant reduced cell viability and induced apoptosis, suggesting a potential role in skin cancer research.[11]
Quantitative Data on Anti-Cancer Effects
| Cell Line | Cancer Type | Effect | Concentration/Dose | Outcome |
| MDA-MB-231 | Breast Cancer | Inhibition of proliferation | Not specified | More effective than in less invasive cells |
| DLD-1, CaCo-2, SW620 | Colon Cancer | Reduction of cell growth | Not specified | Significant reduction |
| DLD-1 | Colon Cancer | G2/M cell cycle arrest | Not specified | Observed |
| C5N (murine keratinocytes) | Skin (research model) | Decreased cell viability | 0.3 µM - 10 µM | Concentration-dependent decrease after 24h |
| Meth-A (murine fibrosarcoma) | Fibrosarcoma | Induction of apoptosis | Not specified | Observed |
| In Vivo Model | Cancer Type | Treatment Regimen | Outcome | |
| Azoxymethane-induced mice | Colon Cancer | Not specified | Significant decrease in aberrant crypt foci |
Research in Addictive Disorders
The role of the endocannabinoid system in reward and addiction has prompted research into the use of Rimonabant for substance use disorders.
Nicotine and Alcohol Dependence
Preclinical studies have shown that Rimonabant can modulate behaviors related to nicotine and alcohol addiction. In a rat model, Rimonabant was found to prevent nicotine-induced relapse to alcohol seeking in a dose-dependent manner. It has also been shown to reduce cue-associated relapse in nicotine-dependent rats. The STRATUS (Studies with Rimonabant and Tobacco Use) clinical trials investigated Rimonabant for smoking cessation, with some promising initial results before the drug's withdrawal.[12]
Quantitative Data on Effects in Addiction Models
| Animal Model | Substance | Rimonabant Dose | Effect |
| Rats | Nicotine-induced alcohol relapse | 0.03, 0.3, 3.0 mg/kg i.p. | Dose-dependent reversal of relapse |
| Rats | Cue-induced nicotine seeking | Not specified | Reduced relapse |
| Mice | Nicotine and ethanol locomotor sensitization | 0.5, 1, 2 mg/kg i.p. | Attenuated sensitization |
Research in Metabolic and Inflammatory Conditions
While originally developed for obesity, research has explored Rimonabant's effects on a broader range of metabolic and inflammatory parameters, with some effects being independent of weight loss.[13]
Cardiometabolic Risk Factors
The Rimonabant in Obesity (RIO) clinical trial program provided extensive data on its effects.[7][12] In these studies, a 20 mg/day dose of Rimonabant was associated with:
-
Improvements in insulin resistance and glycemic control in patients with type 2 diabetes.[7]
-
A reduction in C-reactive protein levels.[7]
Quantitative Data from the RIO Clinical Trials (1-year data, 20 mg/day Rimonabant vs. Placebo)
| Parameter | Rimonabant Change | Placebo Change |
| Body Weight | -6.5 kg | -1.6 kg |
| Waist Circumference | -6.4 cm | -2.5 cm |
| HDL Cholesterol | +16.4% | +5.4% |
| Triglycerides | -6.9% | +7.9% |
| HbA1c (in diabetic patients) | -0.6% | Not specified |
Anti-inflammatory Effects
Rimonabant has demonstrated topical anti-inflammatory properties in a mouse model of croton oil-induced ear dermatitis, where it significantly reduced edema and leukocyte infiltration.[11]
Experimental Protocols
Western Blotting for Apoptosis and Cell Cycle Markers in Cancer Cells
-
Cell Culture and Treatment: Plate human colon cancer cells (e.g., DLD-1) and grow to 70-80% confluency. Treat cells with desired concentrations of Rimonabant or vehicle control for 24-48 hours.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-Cyclin B1, anti-PARP-1, anti-p-p38 MAPK, anti-p-Chk1) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Cell Cycle Analysis in Cancer Cells
-
Cell Preparation: Treat cancer cells (e.g., DLD-1) with Rimonabant as described above. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Model of Azoxymethane-Induced Colon Carcinogenesis
-
Animal Model: Use male BALB/c mice, 6-8 weeks old.
-
Carcinogen Induction: Administer weekly intraperitoneal injections of azoxymethane (AOM) at a dose of 10 mg/kg body weight for 6 weeks.[15]
-
Rimonabant Treatment: Following AOM injections, treat mice with Rimonabant (e.g., 10 mg/kg, i.p.) or vehicle control daily for a specified period (e.g., 10-16 weeks).
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice and dissect the colons. Count the number of aberrant crypt foci (ACF) under a microscope after staining with methylene blue.
Conclusion
This compound, despite its withdrawal from clinical use, remains a significant pharmacological tool for investigating the role of the endocannabinoid system in a variety of pathological processes. Its off-label applications in oncology, addiction, and metabolic research continue to yield valuable insights into the therapeutic potential of CB1 receptor modulation. The data and protocols summarized in this guide are intended to support researchers and drug development professionals in designing and interpreting studies that utilize this compound to explore novel therapeutic avenues.
References
- 1. Rimonabant attenuates sensitization, cross-sensitization and cross-reinstatement of place preference induced by nicotine and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CB1 receptor antagonist rimonabant controls cell viability and ascitic tumour growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rimonabant inhibits human colon cancer cell growth and reduces the formation of precancerous lesions in the mouse colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rimonabant Kills Colon Cancer Stem Cells without Inducing Toxicity in Normal Colon Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combinatorial effects of cannabinoid receptor 1 and 2 agonists on characteristics and proteomic alteration in MDA-MB-231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.hse.ru [publications.hse.ru]
- 9. Synergistic inhibition of human colon cancer cell growth by the cannabinoid CB1 receptor antagonist rimonabant and oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotine Modulates Alcohol-Seeking and Relapse by Alcohol-Preferring (P) Rats in a Time Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azoxymethane-Induced Colon Carcinogenesis in Mice Occurs Independently of De Novo Thymidylate Synthesis Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The CB1 cannabinoid receptor antagonist rimonabant chronically prevents the nicotine-induced relapse to alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for colitis-associated colorectal cancer murine model induced by AOM and DSS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of cannabinoid receptor type 1 sensitizes triple-negative breast cancer cells to ferroptosis via regulating fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Rimonabant Hydrochloride in vivo Studies in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant Hydrochloride is a selective cannabinoid-1 (CB1) receptor antagonist. The endocannabinoid system is a key regulator of appetite, energy balance, and metabolic processes.[1] In diet-induced obese (DIO) mice, a model that closely mimics human obesity, the endocannabinoid system is often overactive. Rimonabant has been shown to reduce body weight, improve metabolic parameters, and decrease inflammation in these models.[2][3] These application notes provide a summary of the quantitative effects of Rimonabant and detailed protocols for conducting key in vivo experiments in DIO mice.
Data Presentation
The following tables summarize the quantitative effects of this compound in diet-induced obese mice as reported in various studies.
Table 1: Effects of Rimonabant on Body Weight, Food Intake, and Fat Mass
| Parameter | Treatment Group | Dosage | Duration | % Change vs. Vehicle | Citation |
| Body Weight | Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | ↓ 27% | [3] |
| Rimonabant | 10 mg/kg/day, p.o. | 4 weeks | Sustained reduction after initial drop | [2] | |
| Rimonabant | 30 mg/kg/day, in diet | 3 months | No weight gain (vs. ~15g gain in control) | [4] | |
| Food Intake | Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | Transient reduction (first 14 days) | [3][5] |
| Rimonabant | 10 mg/kg/day, p.o. | 4 weeks | Transient reduction (first week) | [2] | |
| Fat Mass | Rimonabant | 10 mg/kg/day, p.o. | 4 weeks | ↓ Less fat mass than body weight-matched controls | [2] |
Table 2: Effects of Rimonabant on Glucose Metabolism and Serum Biomarkers
| Parameter | Treatment Group | Dosage | Duration | % Change vs. Vehicle | Citation |
| Fasting Glucose | Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | ↓ 67% | [3][5] |
| Rimonabant | 10 mg/kg/day, i.p. | 28 days | ↓ Significant reduction | [6] | |
| Fasting Insulin | Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | ↓ 78% | [3][5] |
| Rimonabant | 10 mg/kg/day, i.p. | 28 days | ↓ Significant reduction | [6] | |
| HOMA-IR | Rimonabant | 10 mg/kg/day, p.o. | 4 weeks | ↓ Lower than vehicle-treated obese controls | [2] |
| Serum Leptin | Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | ↓ 81% | [3][5] |
| Rimonabant | 10 mg/kg/day, i.p. | 28 days | ↓ Significant reduction | [6] | |
| Serum Adiponectin | Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | ↑ 18% | [3][5] |
| Rimonabant | 10 mg/kg/day, i.p. | 28 days | ↑ Significant increase | [6] |
Table 3: Effects of Rimonabant on Lipid Profile
| Parameter | Treatment Group | Dosage | Duration | % Change vs. Vehicle | Citation |
| Total Cholesterol | Rimonabant | 50 mg/kg, in diet | 3 months | ↓ 37% | [7] |
| Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | Modest, non-significant effect | [3] | |
| Triglycerides | Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | ↓ Significant reduction | [3] |
| Rimonabant | 50 mg/kg, in diet | 3 months | ↓ 41% | [7] | |
| LDL-c | Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | ↓ Significant reduction | [3] |
| Rimonabant | 50 mg/kg, in diet | 3 months | ↓ 50% | [7] | |
| HDL-c | Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | No significant modification | [3] |
| Rimonabant | 50 mg/kg, in diet | 3 months | ↑ 48% | [7] | |
| HDLc/LDLc Ratio | Rimonabant | 10 mg/kg/day, p.o. | 10 weeks | ↑ Increased from 7.9 to 12.4 | [3][5] |
Experimental Protocols
Induction of Diet-Induced Obesity (DIO)
-
Animals: Male C57BL/6J mice are commonly used.
-
Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically providing 45-60% of calories from fat.
-
Duration: Mice are maintained on the HFD for a period of 8-14 weeks to induce obesity, insulin resistance, and other metabolic abnormalities.
This compound Administration (Oral Gavage)
This protocol describes the daily administration of Rimonabant via oral gavage.
-
Materials:
-
Procedure:
-
Prepare the Rimonabant suspension in the vehicle to the desired concentration (e.g., for a 10 mg/kg dose in a 30g mouse with a gavage volume of 0.1 mL, the concentration would be 3 mg/mL).
-
Weigh each mouse to determine the precise volume of the suspension to be administered. The maximum recommended dosing volume is 10 mL/kg.[8][10]
-
Gently restrain the mouse by scruffing the neck to immobilize the head.[11]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach and mark the needle if necessary.[10]
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.[9]
-
Once the needle is in the stomach, slowly administer the Rimonabant suspension.
-
Gently remove the needle in the same angle it was inserted.[11]
-
Monitor the mouse for at least 10-15 minutes post-gavage for any signs of distress.[12]
-
Body Weight and Food Intake Monitoring
-
Procedure:
-
Individual body weights of the mice should be recorded daily or several times a week at the same time of day.
-
Food intake is typically measured per cage. A pre-weighed amount of HFD is provided, and the remaining food is weighed at regular intervals (e.g., daily or every few days) to calculate the amount consumed.
-
Spilled food should be accounted for to ensure accuracy.
-
Oral Glucose Tolerance Test (OGTT)
This test assesses the ability of the mice to clear a glucose load from the bloodstream.
-
Materials:
-
D-Glucose solution (e.g., 20% in sterile saline)
-
Glucometer and test strips
-
Blood collection supplies (e.g., lancets, microvette tubes)
-
-
Procedure:
-
Fast the mice for 4-6 hours prior to the test, with free access to water.
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.
-
Collect blood samples at subsequent time points, for example, 15, 30, 60, 90, and 120 minutes after the glucose challenge.
-
Measure blood glucose at each time point.
-
Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin.
-
Materials:
-
Human insulin solution (e.g., Humulin R) diluted in sterile saline.
-
Glucometer and test strips
-
Blood collection supplies
-
-
Procedure:
-
Fast the mice for 4-6 hours with free access to water.
-
At time 0, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Administer insulin via intraperitoneal (i.p.) injection. A typical dose is 0.75 U/kg body weight.
-
Collect blood samples at subsequent time points, for example, 15, 30, and 60 minutes after the insulin injection.
-
Measure blood glucose at each time point.
-
Visualizations
References
- 1. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 2. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 4. Efficacy of Rimonabant and Other Cannabinoid CB1 Receptor Antagonists in Reducing Food Intake and Body Weight: Preclinical and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Cannabinoid Receptor Stimulation Impairs Mitochondrial Biogenesis in Mouse White Adipose Tissue, Muscle, and Liver: The Role of eNOS, p38 MAPK, and AMPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JCI - Controversies surrounding peripheral cannabinoid receptor 1 in fatty liver disease [jci.org]
- 9. mdpi.com [mdpi.com]
- 10. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
- 11. paulogentil.com [paulogentil.com]
- 12. Controversies surrounding peripheral cannabinoid receptor 1 in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Rimonabant Hydrochloride: Application Notes and Protocols for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response effects of rimonabant hydrochloride in various behavioral paradigms. Detailed protocols for key experiments are included to facilitate study replication and development.
Introduction
This compound is a selective cannabinoid CB1 receptor antagonist and inverse agonist.[1][2] Initially developed as an anti-obesity agent, its clinical use was halted due to adverse psychiatric effects, including anxiety and depression.[2][3][4] However, it remains a valuable tool in preclinical research for investigating the role of the endocannabinoid system in a wide range of behaviors. Rimonabant's primary mechanism of action is the blockade of CB1 receptors, which are predominantly located in the central nervous system and peripheral tissues.[2] By inhibiting these receptors, rimonabant modulates neuronal circuits involved in appetite, mood, and reward.[2][5]
Data Presentation: Dose-Response Summaries
The following tables summarize the quantitative dose-response data for this compound across various behavioral domains.
Table 1: Feeding Behavior
| Animal Model | Dose (mg/kg, i.p. unless noted) | Key Findings | Reference |
| Rat | 3 | Significant decrease in palatable food ingestion. | [3] |
| Rat | 10 | Significant decrease in palatable food ingestion. | [3] |
| Obese Zucker Rat | 1 | Suppressed behavior under a progressive ratio schedule for sucrose reinforcement. | [6] |
| Obese Zucker Rat | 10 | ~60% decrease in breakpoints for sucrose reinforcement; 30% reduction in food intake. | [6][7] |
| Lean Zucker Rat | 10 | ~60% decrease in breakpoints for sucrose reinforcement; 20% reduction in food intake. | [6] |
| Baboon | 0.12 - 1.0 (i.m.) | Dose-dependent decrease in consumption of a high-carbohydrate candy. | [8] |
| Mouse | 1, 3, 10 | Dose-dependent decrease in consumption of a palatable reward solution. | [9] |
Table 2: Anxiety-Like Behavior
| Animal Model | Dose (mg/kg, i.p. unless noted) | Behavioral Test | Key Findings | Reference |
| Mouse | 0.1 | Elevated Plus Maze | Anxiolytic-like effect, reversible by a KOR antagonist. | [10] |
| Mouse | 0.1 | Light-Dark Box | Anxiolytic-like effect. | [10] |
| Rat | 10 (chronic) | Marble Burying | Decreased marble burying, suggesting anxiolysis. | [3] |
| Rat | 0.3 - 3 | Vogel Conflict Test | Clear anxiolytic-like effects. | [11] |
| Mouse | 3, 10 | Novelty-Induced Hypophagia | Increased feeding latency in a novel environment, suggesting anxiogenic-like effects. | [9] |
Table 3: Depressive-Like Behavior
| Animal Model | Dose (mg/kg, p.o.) | Behavioral Test | Key Findings | Reference |
| Rat | 3, 10 | Forced Swim Test | Antidepressant-like effects. | [11] |
| Gerbil | 10 | Tonic Immobility | Antidepressant-like effects. | [11] |
| Mouse | 10 (chronic) | Chronic Mild Stress | Improved the deleterious effects of stress. | [11] |
| Rat | (chronic) | Forced Swim Test | Increased immobility time, indicative of a depression-like phenotype. | [4] |
| Rat | (chronic) | Sucrose Consumption | Reduced consumption of sucrose-sweetened water, suggesting anhedonia. | [4] |
Table 4: Addiction-Related Behaviors
| Animal Model | Dose (mg/kg, i.p.) | Substance | Key Findings | Reference |
| Mouse | 10 | Ethanol, Cocaine | Abolished hyperlocomotion and behavioral sensitization. | [12][13] |
| Mouse | 0.3, 1, 3, 10 | Morphine | Attenuated morphine-induced behavioral sensitization at all doses. | [12][13] |
| Rat | 20 (p.o. in humans) | Nicotine | Roughly doubled abstinence rates compared to placebo. | [14] |
Experimental Protocols
Palatable Food Intake Assay
Objective: To assess the effect of rimonabant on the consumption of highly palatable food.
Materials:
-
Test animals (e.g., rats, mice)
-
This compound
-
Vehicle (e.g., 1:1:18 solution of ethanol:emulphor:saline)[9]
-
Palatable food (e.g., sucrose pellets, high-fat diet)
-
Standard laboratory chow
-
Animal scale
-
Test cages
Procedure:
-
Habituate animals to the test cages and the palatable food for a set period (e.g., 30 minutes per day for 3 days).
-
On the test day, fast the animals for a predetermined duration (e.g., 4 hours) to ensure motivation for feeding.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes prior to the feeding session.[3][7]
-
Introduce a pre-weighed amount of the palatable food into the test cage.
-
Allow the animal to freely consume the food for a specific period (e.g., 60 minutes).[3]
-
After the session, remove and weigh the remaining food to calculate the total amount consumed.
-
Also, measure the amount of standard chow consumed if available.
-
Record any observational data on feeding behavior (e.g., latency to first bite, duration of feeding bouts).
Elevated Plus Maze (EPM)
Objective: To evaluate anxiety-like behavior in rodents.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Test animals (e.g., mice, rats)
-
This compound
-
Vehicle
-
Video tracking software
Procedure:
-
Administer this compound or vehicle 30-60 minutes prior to the test.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set duration (e.g., 5 minutes).
-
Record the session using a video camera mounted above the maze.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
An anxiolytic-like effect is indicated by an increase in the time spent and/or entries into the open arms. Conversely, an anxiogenic-like effect is suggested by a decrease in these parameters.
Forced Swim Test (FST)
Objective: To assess depressive-like behavior (behavioral despair) in rodents.
Materials:
-
Cylindrical container filled with water (23-25°C)
-
Test animals (e.g., rats, mice)
-
This compound
-
Vehicle
-
Stopwatch or automated scoring software
Procedure:
-
Pre-swim session (Day 1): Place the animal in the water-filled cylinder for 15 minutes. This is to induce a state of helplessness.
-
Test session (Day 2, 24 hours later): Administer this compound or vehicle. After the appropriate pretreatment time, place the animal back into the water cylinder for 5 minutes.
-
Record the duration of immobility during the 5-minute test session. Immobility is defined as the lack of active, escape-oriented behaviors (e.g., swimming, climbing), with the animal making only small movements to keep its head above water.
-
An antidepressant-like effect is indicated by a significant decrease in the duration of immobility.
Visualizations
Signaling Pathway of Rimonabant
Caption: Rimonabant blocks the activation of CB1 receptors by endocannabinoids.
Experimental Workflow: Palatable Food Intake Assay
Caption: Workflow for the palatable food intake experiment.
Logical Relationship: Dose-Dependent Effects on Anxiety
Caption: Dose-dependent and context-dependent effects of Rimonabant on anxiety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 3. Behavioral assessment of rimonabant under acute and chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Depression-like phenotype following chronic CB1 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of rimonabant on behavior maintained by progressive ratio schedules of sucrose reinforcement in obese Zucker (fa/fa) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the cannabinoid antagonist SR141716 (rimonabant) and d-amphetamine on palatable food and food pellet intake in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissociable effects of CB1 receptor blockade on anxiety-like and consummatory behaviors in the novelty-induced hypophagia test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Low dosage of rimonabant leads to anxiolytic-like behavior via inhibiting expression levels and G-protein activity of kappa opioid receptors in a cannabinoid receptor independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 12. Effects of rimonabant on the development of single dose-induced behavioral sensitization to ethanol, morphine and cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Rimonabant for treating tobacco dependence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rimonabant Hydrochloride in Rodent Models of Addiction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Rimonabant Hydrochloride (also known as SR141716A) in preclinical rodent models of addiction. Rimonabant, a selective cannabinoid CB1 receptor antagonist and inverse agonist, has been instrumental in elucidating the role of the endocannabinoid system in the neurobiology of addiction.[1][2][3] Its ability to modulate the rewarding effects of various drugs of abuse makes it a critical tool for addiction research.[4]
Mechanism of Action
Rimonabant primarily acts by blocking or reversing the activation of CB1 receptors by endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG).[1] These receptors are densely expressed in brain regions implicated in reward and motivation, including the mesolimbic dopamine system.[4][5] By antagonizing CB1 receptors, Rimonabant can attenuate the dopamine release in the nucleus accumbens that is associated with the rewarding effects of drugs of abuse and palatable foods.[5][6][7] Chronic administration of Rimonabant has also been shown to increase the availability of dopamine D2 receptors in the striatum, suggesting a potential mechanism for its effects on reward processing.[8]
References
- 1. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 2. The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
- 6. The cannabinoid antagonist SR 141716A (Rimonabant) reduces the increase of extra-cellular dopamine release in the rat nucleus accumbens induced by a novel high palatable food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phasic Dopamine Release Evoked by Abused Substances Requires Cannabinoid Receptor Activation | Journal of Neuroscience [jneurosci.org]
- 8. Cannabinoid-1 receptor antagonist rimonabant (SR141716) increases striatal dopamine D2 receptor availability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rimonabant Hydrochloride in Animal Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Rimonabant Hydrochloride in preclinical studies investigating metabolic syndrome in animal models. This document includes an overview of its mechanism of action, detailed experimental protocols, and a summary of expected outcomes based on published literature.
Introduction
This compound is a selective cannabinoid-1 (CB1) receptor antagonist. The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite, energy homeostasis, and metabolism.[1][2] Overactivation of the endocannabinoid system is associated with obesity and metabolic syndrome.[3][4] Rimonabant blocks the central and peripheral effects of endocannabinoids, leading to reduced appetite, decreased body weight, and improvements in various metabolic parameters.[1][5][6] In animal models of diet-induced obesity, Rimonabant has been shown to effectively reduce body weight, improve glucose tolerance, and ameliorate dyslipidemia, making it a valuable tool for studying the pathophysiology of metabolic syndrome and for the preclinical evaluation of novel therapeutics.[3][5][7]
Mechanism of Action
Rimonabant acts as an inverse agonist/antagonist at the CB1 receptor. By blocking this receptor, it inhibits the downstream signaling cascades that promote orexigenic pathways and lipogenesis. The binding of endocannabinoids (like anandamide and 2-arachidonoylglycerol) to CB1 receptors, which are G-protein coupled receptors, typically leads to the inhibition of adenylyl cyclase, and modulation of ion channels and other signaling pathways like the MAPK pathway. Rimonabant's blockade of the CB1 receptor can lead to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, which in turn promotes fatty acid oxidation and improves insulin sensitivity.
Figure 1: Simplified signaling pathway of Rimonabant action.
Data Presentation: Effects of Rimonabant in Animal Models
The following tables summarize the quantitative effects of Rimonabant treatment in various animal models of metabolic syndrome.
Table 1: Effect of Rimonabant on Body Weight in Diet-Induced Obese (DIO) Mice
| Animal Model | Diet | Treatment and Dose | Duration | Initial Body Weight (g) | Final Body Weight (Vehicle) (g) | Final Body Weight (Rimonabant) (g) | % Change vs. Vehicle |
| C57BL/6 Mice | High-Fat Diet (HFD) | Rimonabant 10 mg/kg/day, p.o. | 10 weeks | ~30.8 | 47.2 ± 0.5 | 34.5 ± 0.8 | -26.9%[3] |
| C57BL/6 Mice | High-Fat Diet (HFD) | Rimonabant (not specified) | 30 days | ~35 | ~42 | ~33 | -21.4%[8] |
| C57BL/6 Mice | High-Fat Diet (HFD) | Rimonabant (not specified) | 24 days | ~30 | ~40 | ~30 | -25.0%[4] |
Table 2: Effect of Rimonabant on Glucose Homeostasis in Obese Animal Models
| Animal Model | Parameter | Vehicle Control | Rimonabant Treatment | % Change vs. Vehicle |
| DIO Mice | Fasting Glucose | Not specified | Significantly decreased | -67%[3] |
| DIO Mice | Fasting Insulin | Not specified | Significantly decreased | -78%[3] |
| JCR:LA-cp Rats | Fasting Glucose (mmol/L) | ~8.5 | ~7.5 | -11.8%[9] |
| JCR:LA-cp Rats | Fasting Insulin (pmol/L) | ~1200 | ~1800 | +50%[9] |
| HFD Mice | Fasting Glucose (mmol/L) | ~8.0 | ~6.5 | -18.8%[10] |
| HFD Mice | Fasting Insulin (ng/mL) | ~2.5 | ~1.5 | -40.0%[10] |
Table 3: Effect of Rimonabant on Lipid Profile in Obese Animal Models
| Animal Model | Parameter | Vehicle Control | Rimonabant Treatment | % Change vs. Vehicle |
| DIO Mice | Triglycerides | Elevated | Significantly reduced | Not specified[3] |
| DIO Mice | LDL-Cholesterol | Elevated | Significantly reduced | Not specified[3] |
| DIO Mice | HDLc/LDLc Ratio | 7.9 ± 0.2 | 12.4 ± 0.8 | +57.0%[3] |
| LDLR-/- Mice | Total Cholesterol | Elevated | Significantly reduced | -37%[11] |
| LDLR-/- Mice | LDL-Cholesterol | Elevated | Significantly reduced | -50%[11] |
| LDLR-/- Mice | Triglycerides | Elevated | Significantly reduced | -41%[11] |
| LDLR-/- Mice | HDL-Cholesterol | Not specified | Increased | +48%[11] |
Experimental Protocols
The following are detailed protocols for the use of this compound in a diet-induced obesity mouse model of metabolic syndrome.
Induction of Metabolic Syndrome (Diet-Induced Obesity)
Objective: To induce a metabolic syndrome phenotype in mice through a high-fat diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (Control)
-
High-fat diet (HFD; e.g., 45-60% kcal from fat)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimate mice to the animal facility for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: Control (standard chow) and DIO (HFD).
-
Provide the respective diets and water ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention, mice in the HFD group should exhibit significantly increased body weight, adiposity, and signs of insulin resistance and dyslipidemia compared to the control group.
This compound Administration
Objective: To administer this compound to DIO mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.1% Tween 80 in sterile saline or distilled water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
-
Analytical balance
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle. A common dose is 10 mg/kg. For a 10 mg/kg dose, a 1 mg/mL solution can be prepared, and the dosing volume will be 10 µL/g of body weight.
-
Vortex the solution thoroughly before each use to ensure a uniform suspension.
-
Randomly divide the DIO mice into two treatment groups: DIO + Vehicle and DIO + Rimonabant.
-
Administer the vehicle or Rimonabant solution daily via oral gavage for the duration of the study (typically 4-10 weeks).
-
Continue to monitor body weight and food intake daily or several times per week.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose tolerance in response to an oral glucose challenge.
Materials:
-
Glucose solution (e.g., 20% D-glucose in sterile water)
-
Handheld glucometer and test strips
-
Blood collection supplies (e.g., lancets, micro-hematocrit tubes)
Procedure:
-
Fast the mice for 6 hours (with free access to water).
-
Record the baseline blood glucose level (t=0) from a tail vein blood sample.
-
Administer the glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Measurement of Plasma Lipids
Objective: To quantify plasma levels of triglycerides, total cholesterol, HDL, and LDL.
Materials:
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Commercial assay kits for triglycerides, total cholesterol, HDL, and LDL.
Procedure:
-
At the end of the treatment period, collect blood from fasted mice via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.
-
Centrifuge the blood at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Thaw the plasma samples on ice and measure the concentrations of triglycerides, total cholesterol, HDL, and LDL using commercially available colorimetric or enzymatic assay kits according to the manufacturer's instructions.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of Rimonabant in a diet-induced obesity model.
Figure 2: General experimental workflow for a Rimonabant study.
Conclusion
This compound is a potent tool for investigating the role of the endocannabinoid system in metabolic syndrome. The protocols outlined in this document provide a framework for conducting robust preclinical studies in animal models. The expected outcomes include a significant reduction in body weight, improved glucose homeostasis, and a more favorable lipid profile in Rimonabant-treated animals compared to vehicle-treated controls. These studies can provide valuable insights into the therapeutic potential of CB1 receptor antagonism for the treatment of obesity and related metabolic disorders.
References
- 1. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of chronic oral rimonabant administration on energy budgets of diet-induced obese C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rimonabant improves metabolic parameters partially attributed to restoration of high voltage-activated Ca2+ channels in skeletal muscle in HFD-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Cell Proliferation Studies with Rimonabant Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant Hydrochloride, a selective cannabinoid receptor type 1 (CB1) antagonist, has demonstrated significant anti-proliferative effects in various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for studying the effects of Rimonabant on cell proliferation.
Rimonabant primarily exerts its effects by blocking the CB1 receptor, which is often overexpressed in cancer cells. This blockade can interfere with signaling pathways crucial for cell growth and survival. Studies have shown that Rimonabant can induce cell cycle arrest, primarily at the G1/S or G2/M phase, and in some cases, trigger mitotic catastrophe, a form of cell death.[1][2] The anti-proliferative action of Rimonabant has been observed in breast cancer, colon cancer, and fibrosarcoma cell lines.[1][2][3]
Mechanism of Action
Rimonabant's anti-proliferative mechanism is multifaceted and can be cell-type dependent. Key mechanisms include:
-
CB1 Receptor Antagonism: As a potent and selective CB1 receptor antagonist (Ki = 1.98 nM), Rimonabant blocks the downstream signaling pathways activated by endocannabinoids.[3]
-
Lipid Raft Disruption: In breast cancer cells, Rimonabant displaces the CB1 receptor from lipid rafts, disrupting signaling cascades that promote proliferation.[1]
-
MAP Kinase Pathway Inhibition: Rimonabant has been shown to inhibit the p42/44 mitogen-activated protein (MAP) kinase pathway, a key regulator of cell proliferation.
-
Cell Cycle Arrest: It can induce G1/S phase arrest by decreasing the expression of cyclins D and E and increasing the levels of the cyclin-dependent kinase inhibitor p27KIP1.[1][4] In other cell lines, it can cause a G2/M phase arrest.[2][5]
-
Induction of Mitotic Catastrophe: In colon cancer cells, Rimonabant can lead to mitotic catastrophe by interfering with the spindle assembly and DNA damage checkpoints.[2]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound on various cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay Type | Effective Concentration/IC50 | Observed Effect |
| MDA-MB-231 | Breast Cancer | [3H]Thymidine Incorporation | ~5 µM | Inhibition of proliferation, G1/S arrest |
| T47D | Breast Cancer | [3H]Thymidine Incorporation | > 5 µM | Less effective than in MDA-MB-231 |
| MCF-7 | Breast Cancer | [3H]Thymidine Incorporation | > 5 µM | Less effective than in MDA-MB-231 |
| DLD-1 | Colon Cancer | MTT, [3H]Thymidine Inc. | 0.1 - 10 µM | Reduced cell growth, G2/M arrest |
| CaCo-2 | Colon Cancer | Not Specified | Not Specified | Reduced cell growth |
| SW620 | Colon Cancer | Not Specified | Not Specified | Reduced cell growth |
| 3T3 F442A Preadipocytes | Not Applicable | Cell Counting | 10 - 400 nM | Inhibition of cell proliferation |
| Meth-A Fibrosarcoma | Fibrosarcoma | Trypan Blue Exclusion | Not Specified | Induced apoptosis, modulated cell cycle |
IC50 (Half-maximal inhibitory concentration) values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
This compound (stored at -20°C)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.1 N HCl in absolute isopropanol or DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Rimonabant-containing medium to each well. Include a vehicle control (medium with the same concentration of solvent used to dissolve Rimonabant, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
DNA Synthesis Assay ([3H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
This compound
-
Complete cell culture medium
-
[3H]-Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA), ice-cold 10% solution
-
Ethanol, 95%
-
Scintillation fluid
-
96-well plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24-48 hours).
-
Radiolabeling: Add 1 µCi of [3H]-Thymidine to each well and incubate for an additional 4-18 hours.
-
Cell Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold 10% TCA to precipitate DNA and then with 95% ethanol to remove unincorporated thymidine.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The counts per minute (CPM) are proportional to the amount of [3H]-Thymidine incorporated into the DNA and thus reflect the rate of cell proliferation.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound
-
Complete cell culture medium
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.
-
Cell Harvesting: After the desired incubation period, harvest the cells by trypsinization. Collect both adherent and floating cells to include any detached apoptotic cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histograms.
Visualizations
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. google.com [google.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. igbmc.fr [igbmc.fr]
Application Notes and Protocols for Electrophysiological Studies Using Rimonabant Hydrochloride on Neuron Firing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Rimonabant Hydrochloride on neuron firing. Rimonabant, a selective cannabinoid CB1 receptor antagonist and inverse agonist, has been a valuable tool in neuroscience research to elucidate the role of the endocannabinoid system in regulating neuronal excitability and synaptic transmission.[1][2] This document outlines the mechanism of action, key experimental protocols, and expected outcomes when using Rimonabant in electrophysiological studies.
Mechanism of Action
Rimonabant primarily acts as a potent antagonist and inverse agonist at the cannabinoid type 1 (CB1) receptor.[1][2] CB1 receptors are predominantly expressed in the central nervous system, particularly on presynaptic terminals of both excitatory (glutamatergic) and inhibitory (GABAergic) neurons.[3] As an antagonist, Rimonabant blocks the binding of endogenous cannabinoids (endocannabinoids) like anandamide and 2-arachidonoylglycerol (2-AG) to the CB1 receptor. As an inverse agonist, it can reduce the constitutive activity of the receptor.[4]
The net effect of Rimonabant on neuron firing is circuit-dependent. By blocking the inhibitory effects of endocannabinoids on neurotransmitter release, Rimonabant can indirectly influence the firing rate of various neurons. For instance, by blocking CB1 receptors on GABAergic interneurons, Rimonabant can disinhibit downstream neurons, leading to an increase in their firing rate.[3] Conversely, blocking CB1 receptors on glutamatergic terminals can reduce excitatory drive. At higher concentrations (in the micromolar range), Rimonabant may also exhibit receptor-independent effects by directly inhibiting Gαi/o-type G proteins.[4]
Data Presentation: Effects of Rimonabant on Neuron Firing
The following tables summarize the quantitative effects of Rimonabant on the firing rates of different neuron populations as reported in various electrophysiological studies.
Table 1: Effect of Rimonabant on Serotonergic (5-HT) Neuron Firing in the Dorsal Raphe Nucleus (DRN)
| Rimonabant Concentration | Percentage of Responsive Neurons | Change in Firing Rate | Species | Experimental Preparation | Reference |
| 1 µM | ~50% | Decrease | Rat | Brain Slices | [5][6] |
Note: The inhibitory effect of Rimonabant on DRN 5-HT neurons was prevented and reversed by the GABAA receptor antagonist picrotoxin, suggesting a mechanism involving the enhancement of GABAergic inhibition.[5][6][7]
Table 2: Effect of Rimonabant on Dopaminergic (DA) Neuron Activity
| Rimonabant Dose | Effect on DA Neuron Activity | Brain Region | Species | Experimental Preparation | Reference |
| 0.3 mg/kg | Attenuates drug-induced increases in DA release | Nucleus Accumbens | Rat | In Vivo | [8] |
| 1.0 and 3.0 mg/kg (chronic) | Increases Dopamine D2 receptor availability | Dorsal and Ventral Striatum | Rat | In Vivo | [9] |
Note: Rimonabant's effect on the mesolimbic dopamine system is often attributed to its modulation of GABAergic and glutamatergic inputs to the ventral tegmental area (VTA).[3][8]
Experimental Protocols
Protocol 1: In Vitro Brain Slice Electrophysiology - Whole-Cell Patch-Clamp Recording
This protocol details the procedure for recording from neurons in acute brain slices to assess the effect of Rimonabant on their firing properties.
1. Materials and Reagents:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) components (in mM): NaCl, KCl, CaCl2, MgSO4, NaHCO3, NaH2PO4, D-glucose.
-
Sucrose-based slicing solution (for improved cell viability)
-
Internal solution for patch pipettes (e.g., K-gluconate based)
-
Carbogen gas (95% O2 / 5% CO2)
-
Vibratome or microtome for slicing
-
Electrophysiology rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
2. Procedure:
-
a. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) and perform transcardial perfusion with ice-cold, oxygenated sucrose-based slicing solution.
-
Rapidly dissect the brain and mount it on the vibratome stage.
-
Submerge the brain in ice-cold, oxygenated slicing solution.
-
Cut coronal or sagittal slices (typically 250-350 µm thick) of the brain region of interest.
-
Transfer the slices to a holding chamber containing aCSF saturated with carbogen and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.
-
-
b. Recording:
-
Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Under visual guidance (e.g., DIC microscopy), approach a neuron in the target region with the patch pipette.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
In current-clamp mode, record the baseline spontaneous firing rate of the neuron.
-
Bath-apply Rimonabant at the desired concentration by dissolving it in the aCSF.
-
Record the neuron's firing activity during and after Rimonabant application to determine its effect.
-
Wash out the drug to observe any reversal of the effect.
-
-
c. Data Analysis:
-
Measure the firing frequency (in Hz) before, during, and after Rimonabant application.
-
Analyze other action potential parameters such as threshold, amplitude, and duration if desired.
-
Perform statistical analysis to determine the significance of any observed changes.
-
Protocol 2: In Vivo Single-Unit Electrophysiology
This protocol describes the methodology for recording the activity of single neurons in an anesthetized or awake, behaving animal to study the effects of systemically administered Rimonabant.
1. Materials and Reagents:
-
This compound
-
Saline or other appropriate vehicle for injection
-
Anesthetic (e.g., isoflurane, urethane)
-
Stereotaxic apparatus
-
High-impedance microelectrodes
-
Electrophysiology recording and data acquisition system
-
Surgical instruments
2. Procedure:
-
a. Animal Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Carefully remove the dura mater to expose the cortical surface.
-
-
b. Recording:
-
Slowly lower a microelectrode into the target brain region using the stereotaxic manipulator.
-
Identify single-neuron activity based on the spike waveform and amplitude.
-
Record the baseline firing rate of the isolated neuron for a stable period.
-
Administer Rimonabant systemically (e.g., via intraperitoneal injection) or locally through a microdialysis probe.
-
Continuously record the neuron's firing rate to observe the drug's effect over time.
-
-
c. Data Analysis:
-
Generate firing rate histograms to visualize changes in neuronal activity over time.
-
Compare the mean firing rate before and after drug administration using appropriate statistical tests.
-
Analyze changes in burst firing and other firing patterns.
-
Visualizations
Signaling Pathway of Rimonabant's Action on a GABAergic Synapse
Caption: Rimonabant blocks CB1R, preventing endocannabinoid-mediated inhibition of GABA release.
Experimental Workflow for In Vitro Slice Electrophysiology
Caption: Workflow for assessing Rimonabant's effect on neuron firing in vitro.
Logical Relationship: Rimonabant's Effect on Serotonergic Neuron Firing
Caption: Rimonabant enhances GABAergic inhibition of 5-HT neurons.
References
- 1. Effect of the CB1 receptor antagonists rimonabant and AM251 on the firing rate of dorsal raphe nucleus neurons in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Whole-cell Patch-clamp Recordings in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Whole-Cell Patch-Clamp Methods: Recent Technical Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rimonabant Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rimonabant Hydrochloride (also known as SR141716A) is a potent and selective antagonist of the cannabinoid 1 (CB1) receptor, with a Ki of 1.8 nM.[1][2] It has been extensively studied for its role in appetite suppression and management of obesity and related metabolic disorders.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various experimental settings, ensuring accurate and reproducible results.
Physicochemical Properties and Solubility
Proper preparation of this compound solutions is critical for experimental success. The compound is a crystalline solid and exhibits differential solubility in various solvents.[5] It is sparingly soluble in aqueous buffers.[5] For most biological experiments, a stock solution is first prepared in an organic solvent and then diluted to the final concentration in an aqueous medium or vehicle.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 20 - 100[5][6] | 39.98 - 199.9[6] | Ultrasonic treatment may be needed to achieve higher concentrations.[7] Use fresh, moisture-free DMSO.[6] |
| Ethanol | ~30[5] | ~60 | Purge with an inert gas.[5] |
| Dimethylformamide (DMF) | ~20[5] | ~40 | Purge with an inert gas.[5] |
| Water | < 0.1 (insoluble)[7] | - | - |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3[5] | ~0.6 | Prepare by first dissolving in ethanol, then diluting with PBS.[5] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution that can be aliquoted and stored for long-term use in various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh 5.00 mg of this compound (Molecular Weight: 500.25 g/mol ).
-
Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM solution with 5.00 mg of the compound, add 1.00 mL of DMSO.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution, particularly for higher concentrations.[7][8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1]
Protocol 2: Preparation of Working Solutions for In Vitro (Cell-Based) Assays
This protocol describes the dilution of the DMSO stock solution into a cell culture medium for treating cells.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Application to Cells: Add the prepared working solutions to your cell cultures. For example, to achieve a final concentration of 10 µM, you can add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.
Protocol 3: Preparation of a Vehicle for In Vivo Administration (Intraperitoneal Injection)
This protocol provides a method for preparing a suspension of this compound suitable for intraperitoneal injection in animal models.[1]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)[1]
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes for mixing
Procedure:
-
Initial Mixture: To prepare a 1 mL working solution of 2.5 mg/mL, add 100 µL of a 25 mg/mL this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly.[1]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until a uniform solution is formed.[1]
-
Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL. Mix well to create a suspended solution.[1] This solution should be prepared fresh before use.
Table 2: Example Formulations for In Vivo Studies
| Application | Vehicle Composition | Final Rimonabant Concentration | Reference |
| Oral Gavage | 5% DMSO, 95% Corn oil | 0.8 mg/mL | [2] |
| Intraperitoneal Injection | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O | 5 mg/mL | [2] |
| Intraperitoneal Injection | 6.7% DMSO, 1.7% Tween-80, 91.6% Saline | 10 mg/kg body weight |
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound: an investigational agent for the management of cardiovascular risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. This compound | Cannabinoid Receptor | TargetMol [targetmol.com]
Troubleshooting & Optimization
Rimonabant Hydrochloride stability in different solvents and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Rimonabant Hydrochloride in various solvents and under different storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable when stored at -20°C for up to three years.[1] For short-term shipping, room temperature is acceptable for up to two weeks.[2] It is important to keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
Q2: How should I store stock solutions of this compound?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions in DMSO, it is recommended to aliquot and store at -80°C for up to one year, or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1] Methanol stock solutions (1 mg/mL) have been shown to be stable for at least six months when stored at -80°C.[4] Aqueous solutions are not recommended for storage for more than one day.
Q3: What solvents can be used to dissolve this compound?
A3: this compound is soluble in several organic solvents. Solubility information is summarized in the table below. It is practically insoluble in water.[1][5] For aqueous buffers, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer.[6]
Q4: My this compound solution in DMSO appears cloudy. What should I do?
A4: Cloudiness in a DMSO solution can be due to the absorption of moisture by DMSO, which reduces the solubility of this compound.[1] It is recommended to use fresh, anhydrous DMSO to prepare solutions.[1] If the solution is already cloudy, gentle warming and sonication may help to redissolve the compound, but it is best to prepare a fresh solution with new DMSO.
Q5: Is this compound sensitive to light?
A5: Based on forced degradation studies, this compound is relatively stable to photolytic degradation. Exposure to UV light (254 nm) for 24 hours did not result in significant degradation.[7][8] However, as a general precaution for all chemical compounds, it is advisable to protect solutions from prolonged exposure to direct light.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in prepared solution | - Solvent has absorbed moisture (especially DMSO).- Exceeded solubility limit.- Temperature fluctuations. | - Use fresh, anhydrous solvent.- Ensure the concentration is within the solubility limit for the specific solvent.- Gently warm and sonicate the solution. If precipitation persists, prepare a fresh solution. |
| Inconsistent analytical results | - Degradation of the compound in solution.- Improper storage. | - Prepare fresh solutions for each experiment, especially if using aqueous-based buffers.- Verify storage conditions of stock solutions (temperature, protection from light).- Perform a quick purity check of the stock solution using a suitable analytical method like HPLC. |
| Unexpected degradation products in analysis | - Hydrolysis due to acidic or basic conditions.- Oxidation. | - Ensure the pH of your experimental medium is controlled and compatible with the stability of this compound.- Avoid strong oxidizing agents.[3] The compound has shown considerable degradation under oxidative stress.[8][9] |
Stability Data
Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (199.9 mM) | [1] |
| Ethanol | 25 mg/mL (49.97 mM) | [1][10] |
| Dimethylformamide (DMF) | ~20 mg/mL | [6] |
| Methanol | 1 mg/mL (in stock solutions for stability testing) | [4] |
| Water | Insoluble | [1][5] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | [6] |
Summary of Forced Degradation Studies
Forced degradation studies are crucial to understanding the intrinsic stability of a drug substance. Below is a summary of the stability of this compound under various stress conditions as determined by HPLC analysis.
| Stress Condition | Reagent/Method | Observation | Reference |
| Acid Hydrolysis | 0.1 N HCl | Susceptible to degradation, with maximum degradation observed in acidic conditions. | [7] |
| 0.5 N HCl | Degradation observed. | [11] | |
| Base Hydrolysis | 0.1 N NaOH | Susceptible to degradation. | [7] |
| 0.5 N NaOH | Degradation observed. | [11] | |
| Oxidation | 3.0% v/v H₂O₂ | Considerable degradation was observed. | [8][9] |
| Thermal Degradation | Dry heat at 105°C | No significant degradation. | [8] |
| Wet heat | No significant degradation. | [7] | |
| Photolytic Degradation | UV light (254 nm) for 24h | No degradation was observed. | [7][8] |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol outlines a typical procedure for conducting forced degradation studies to assess the stability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol, water, and acetonitrile) to obtain a known concentration (e.g., 1 mg/mL).
-
-
Acid Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of 0.1 N or 0.5 N hydrochloric acid.
-
Keep the solution at a specified temperature (e.g., room temperature or elevated) for a defined period.
-
After the incubation period, neutralize the solution with an appropriate amount of base (e.g., 0.1 N NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To a specific volume of the stock solution, add an equal volume of 0.1 N or 0.5 N sodium hydroxide.
-
Keep the solution at a specified temperature for a defined period.
-
Neutralize the solution with an appropriate amount of acid (e.g., 0.1 N HCl).
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To a specific volume of the stock solution, add an equal volume of 3% v/v hydrogen peroxide.
-
Keep the solution at a specified temperature for a defined period.
-
Dilute the final solution with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
For dry heat studies, keep the solid this compound powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period.[8]
-
For wet heat studies, reflux the drug solution for a specified duration.
-
After exposure, allow the sample to cool to room temperature and prepare a solution of a specific concentration in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
HPLC Analysis:
-
Analyze all the stressed samples, along with an unstressed control solution, using a validated stability-indicating HPLC method. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution.[7][12] Detection is commonly performed using a UV detector at a wavelength of around 215-220 nm.[7][12]
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Quantification of Rimonabant (SR 141716A) in Monkey Plasma Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. tsijournals.com [tsijournals.com]
- 9. tsijournals.com [tsijournals.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Validated stability-indicating RP-HPLC method for the determination of rimonabant in a pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rimonabant Hydrochloride and Opioid Receptor Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential interaction of Rimonabant Hydrochloride with opioid receptors.
Frequently Asked Questions (FAQs)
Q1: Is the interaction of Rimonabant with opioid receptors a known phenomenon?
A1: Yes, there is growing evidence demonstrating that Rimonabant, a well-known CB1 receptor antagonist/inverse agonist, also interacts directly with opioid receptors. This interaction is independent of its effects on the cannabinoid system and has been observed with mu-, delta-, and kappa-opioid receptors.[1][2]
Q2: What is the nature of Rimonabant's interaction with mu-opioid receptors (MORs)?
A2: Rimonabant acts as a direct antagonist at mu-opioid receptors.[1][2] It binds to MORs with mid-nanomolar affinity and can attenuate morphine-induced analgesia and G-protein activation.[1][2] This antagonism is competitive, as demonstrated by Schild analysis.[2]
Q3: Does Rimonabant interact with delta-opioid receptors (DORs)?
A3: Yes, studies have shown that Rimonabant at micromolar concentrations can directly inhibit delta-opioid receptor-specific ligand binding and agonist-induced G-protein activity. This suggests an antagonistic behavior of Rimonabant towards DORs.[3]
Q4: What is the effect of Rimonabant on kappa-opioid receptors (KORs)?
A4: Rimonabant has been shown to inhibit KOR agonist binding, reduce KOR-mediated G-protein activity, and decrease KOR protein expression levels.[4] These effects may be linked to the anxiolytic-like behaviors observed in some studies.[4]
Q5: What are the reported binding affinities of Rimonabant for opioid receptors?
A5: The following table summarizes the reported binding and functional affinity values for Rimonabant at various opioid receptors.
| Receptor | Parameter | Value | Cell/Tissue Type | Reference |
| Human Mu-Opioid Receptor (hMOR) | Ki | 652 nM | CHO-hMOR cells | [2] |
| Human Mu-Opioid Receptor (hMOR) | Kb | 1310 nM | CHO-hMOR cell homogenates | [2] |
| Rat Kappa-Opioid Receptor (rKOR) | Inhibition of [3H]U69593 binding | Micromolar range | CHO-rKOR cell membranes | [4] |
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in opioid-cannabinoid interaction studies involving Rimonabant.
-
Possible Cause: A common oversight is the failure to consider the direct antagonistic effects of Rimonabant on mu-opioid receptors.[1][2] Many studies presume its action is solely mediated through CB1 receptors, which can lead to misinterpretation of data.
-
Troubleshooting Steps:
-
Control Experiments: Design experiments to specifically test for the direct effects of Rimonabant on opioid receptors in your system. This can be done using cell lines expressing only the opioid receptor of interest or in CB1 knockout animal models.[5]
-
Dose-Response Analysis: Carefully evaluate the dose-response relationship of Rimonabant in your assays. The affinity for opioid receptors is generally lower (micromolar to mid-nanomolar) than for CB1 receptors. High concentrations of Rimonabant are more likely to produce off-target effects at opioid receptors.[1][2]
-
Alternative CB1 Antagonists: Consider using other CB1 receptor antagonists that have been shown to have lower affinity for opioid receptors, such as AM-281, as a negative control to differentiate between CB1-mediated and direct opioid receptor effects.[2]
-
Issue 2: Rimonabant attenuates morphine-induced analgesia more than expected.
-
Possible Cause: This could be due to the direct antagonism of Rimonabant at mu-opioid receptors, in addition to any potential indirect interactions via the cannabinoid system.[1][2]
-
Troubleshooting Steps:
-
In Vitro Validation: Perform in vitro binding and functional assays (e.g., [35S]GTPγS binding) using membranes from cells expressing only the mu-opioid receptor to confirm the direct antagonistic effect of the batch of Rimonabant you are using.
-
Comparative Studies: Compare the effects of Rimonabant with a pure opioid antagonist like naloxone in your analgesia model. This can help to dissect the contribution of direct MOR antagonism to the overall effect.[2]
-
Issue 3: Observing anxiolytic-like effects with Rimonabant in behavioral studies.
-
Possible Cause: While Rimonabant has been associated with anxiety as a side effect, some preclinical studies have reported anxiolytic-like effects. This could be related to its inhibitory action on kappa-opioid receptors, as the KOR system is known to be involved in mediating anxiety-like behaviors.[4]
-
Troubleshooting Steps:
-
KOR-Specific Ligands: Use selective KOR agonists and antagonists in your behavioral paradigms to investigate the involvement of the KOR system in the observed effects of Rimonabant.
-
Protein Expression Analysis: Measure KOR protein expression levels in relevant brain regions (e.g., amygdala, hippocampus) following Rimonabant administration to see if there is a correlation with the behavioral phenotype.[4]
-
Experimental Protocols
1. Radioligand Competition Binding Assay for Opioid Receptors
-
Objective: To determine the binding affinity (Ki) of Rimonabant for a specific opioid receptor subtype.
-
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the opioid receptor of interest (e.g., CHO-hMOR, CHO-mDOR, or CHO-rKOR) or from whole brain tissue.[6][7]
-
Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: Select a high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [3H]DAMGO for MOR, [3H]IleDelt II for DOR, [3H]U69593 for KOR).[6][7]
-
Competition Reaction: Incubate the membrane preparation with a fixed concentration of the radioligand and increasing concentrations of unlabeled Rimonabant (typically from 10-11 to 10-5 M).[6][7]
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of Rimonabant that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
-
2. [35S]GTPγS Binding Assay for G-Protein Activation
-
Objective: To assess the functional effect of Rimonabant on opioid receptor-mediated G-protein activation.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes as described for the binding assay.
-
Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl.
-
Reaction Mixture: Incubate the membranes with [35S]GTPγS, GDP, and either an opioid agonist (to measure antagonism) or Rimonabant alone (to measure inverse agonism).
-
Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Separation: Stop the reaction by adding ice-cold buffer and separate bound from free [35S]GTPγS by rapid filtration.
-
Detection: Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Data Analysis:
-
To test for antagonism, co-incubate a fixed concentration of Rimonabant with increasing concentrations of an opioid agonist and observe for a rightward shift in the agonist's dose-response curve.[2]
-
To test for inverse agonism, incubate with increasing concentrations of Rimonabant alone and measure any decrease in basal [35S]GTPγS binding.[7]
-
-
Visualizations
Caption: Interaction of Rimonabant with Opioid Receptors.
Caption: Radioligand Competition Binding Assay Workflow.
References
- 1. AM-251 and rimonabant act as direct antagonists at mu-opioid receptors: implications for opioid/cannabinoid interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Micromolar concentrations of rimonabant directly inhibits delta opioid receptor specific ligand binding and agonist-induced G-protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dosage of rimonabant leads to anxiolytic-like behavior via inhibiting expression levels and G-protein activity of kappa opioid receptors in a cannabinoid receptor independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cannabinoid receptor 1 antagonist Rimonabant attenuates mu-opiod receptor G-protein activation in mice forebrain [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the first Rimonabant analog-opioid peptide hybrid compound, as bivalent ligand for CB1 and opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
Rimonabant Hydrochloride Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Rimonabant Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound is primarily susceptible to degradation through three main pathways: oxidative, acidic, and basic hydrolysis. Under oxidative stress, it forms a stable lactam metabolite. Acid and base hydrolysis lead to the cleavage of the amide bond, resulting in the formation of distinct degradation products.
Q2: What is the primary byproduct formed during oxidative degradation?
A2: The main byproduct of oxidative degradation is a lactam derivative of Rimonabant. This occurs through oxidation of the piperidine ring. The structure of this lactam metabolite has been identified and confirmed.
Q3: What happens to this compound under acidic and basic conditions?
A3: Under both acidic and basic conditions, this compound undergoes hydrolysis of its amide bond. This cleavage results in the formation of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid and 1-aminopiperidine as the primary degradation products.
Q4: Is this compound sensitive to light or heat?
A4: Based on forced degradation studies, this compound shows good stability under photolytic (UV light exposure) and thermal (dry and wet heat) conditions. The primary degradation concerns are associated with oxidative and hydrolytic pathways.
Q5: How can I monitor the degradation of this compound in my samples?
A5: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective way to monitor the degradation of this compound. This method can separate the intact drug from its degradation byproducts, allowing for their quantification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage or handling. | Ensure samples are stored at recommended conditions (-20°C for long-term storage) and protected from strong acids, bases, and oxidizing agents. Prepare fresh solutions for analysis. |
| Loss of Rimonabant potency in formulated product | Degradation due to interaction with excipients or environmental factors. | Conduct compatibility studies with excipients. Package the final product in a manner that protects it from humidity and air (oxygen). |
| Inconsistent results in stability studies | Variability in stress conditions or analytical method. | Strictly control the parameters of your forced degradation studies (temperature, pH, concentration of stressing agent). Ensure your analytical method is validated for stability-indicating properties as per ICH guidelines. |
| Difficulty in identifying degradation products | Lack of appropriate analytical techniques. | Utilize mass spectrometry (LC-MS/MS) for molecular weight determination and fragmentation analysis of the unknown peaks. For definitive structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. |
Degradation Summary
The following table summarizes the degradation behavior of this compound under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Method | Observation | Primary Degradation Byproducts |
| Acidic Hydrolysis | 0.1 N HCl, refluxed at 60°C for 4 hours | Significant degradation | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid and 1-aminopiperidine |
| Basic Hydrolysis | 0.1 N NaOH, refluxed at 60°C for 4 hours | Significant degradation | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid and 1-aminopiperidine |
| Oxidative | 3% H₂O₂, refluxed for 1 hour | Considerable degradation | Rimonabant Lactam Metabolite |
| Thermal (Dry Heat) | 60°C for 72 hours | No significant degradation | Not Applicable |
| Thermal (Wet Heat) | Refluxed in water at 60°C for 6 hours | No significant degradation | Not Applicable |
| Photolytic | Exposure to UV light (254 nm) for 24 hours | No significant degradation | Not Applicable |
Experimental Protocols
Forced Degradation Studies
This protocol outlines the conditions for inducing the degradation of this compound to study its stability.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 60°C for 4 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 60°C for 4 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Reflux the mixture for 1 hour. After cooling, dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
Thermal Degradation (Dry Heat): Store a solid sample of this compound in an oven at 60°C for 72 hours. After the specified time, dissolve the sample in a suitable solvent and dilute for HPLC analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light at 254 nm for 24 hours. Analyze the sample by HPLC.
Stability-Indicating RP-HPLC Method
This method is suitable for separating this compound from its degradation products.
-
Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25, v/v) or methanol, water, and acetonitrile (e.g., 70:23:7, v/v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm or 220 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Visualizing Degradation Pathways and Workflows
Caption: Hydrolytic degradation pathway of this compound.
Experimental Workflow for Rimonabant Degradation Analysis
Caption: Workflow for analyzing this compound degradation.
Troubleshooting inconsistent results in Rimonabant Hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rimonabant Hydrochloride. The information is designed to address common challenges and inconsistencies encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective antagonist and inverse agonist of the cannabinoid receptor 1 (CB1).[1][2][3] By blocking the CB1 receptor, it modulates the endocannabinoid system, which is involved in regulating appetite, energy balance, and reward pathways.[1][2] This antagonism is the basis for its investigation as a treatment for obesity and related metabolic disorders.[1][4]
Q2: Why was Rimonabant withdrawn from the market?
Rimonabant was withdrawn from the market due to an increased risk of severe psychiatric side effects, including depression, anxiety, and suicidal ideation.[5][6][7][8] Clinical trials revealed a higher incidence of these adverse events in patients treated with Rimonabant compared to placebo.[7][9]
Q3: What are the known off-target effects of Rimonabant?
At micromolar concentrations, Rimonabant has been shown to inhibit Gαi/o-type G proteins independently of the CB1 receptor.[10] This can lead to receptor-independent effects on signaling pathways. Additionally, some studies suggest that Rimonabant may have effects that are not mediated by CB1 receptors, highlighting the importance of including appropriate controls in experiments.
Troubleshooting Inconsistent Results
In Vitro Studies
Q4: My in vitro results with Rimonabant are not consistent. What are some potential causes?
Inconsistent in vitro results can stem from several factors:
-
Solubility and Stability: this compound has poor water solubility.[1] Improper dissolution can lead to inaccurate concentrations in your assays. It is recommended to prepare fresh solutions and use appropriate solvents like DMSO.[11][12]
-
Cell Line Variability: The expression levels of CB1 receptors can vary significantly between different cell lines and even between passages of the same cell line. It is crucial to regularly verify CB1 receptor expression.
-
Assay Conditions: Factors such as incubation time, temperature, and serum concentration in the media can all influence the outcome of your experiments. Ensure these parameters are consistent across all experiments.
-
Off-Target Effects: At higher concentrations, Rimonabant can have off-target effects.[10] Consider using a range of concentrations to distinguish between CB1-mediated and off-target effects.
Q5: I'm having trouble detecting the CB1 receptor in my Western blots. What can I do?
Detecting GPCRs like the CB1 receptor can be challenging. Here are some troubleshooting tips:
-
Antibody Selection: Use a well-validated antibody specific for the CB1 receptor.
-
Sample Preparation: Avoid boiling your samples. Heating can cause aggregation of the receptor, leading to a loss of signal.
-
Positive and Negative Controls: Always include positive controls (e.g., cells known to express high levels of CB1) and negative controls (e.g., cells with low or no CB1 expression) to validate your results.
In Vivo Studies
Q6: The behavioral effects of Rimonabant in my animal models are variable. Why might this be?
Inconsistent behavioral results in animal studies with Rimonabant can be influenced by:
-
Dose and Administration Route: The behavioral effects of Rimonabant are highly dose-dependent. The route of administration can also affect its bioavailability and, consequently, its effects.
-
Animal Strain and Sex: Different rodent strains can exhibit varying sensitivities to Rimonabant. Sex differences in response to cannabinoids have also been reported.
-
Environmental Factors: The testing environment can significantly impact behavioral outcomes. For example, a novel or stressful environment can potentiate the anxiogenic effects of Rimonabant.
-
Acclimation Period: Ensure that animals are properly acclimated to the testing procedures and environment to minimize stress-induced variability.
Data Presentation
Table 1: Summary of Rimonabant Clinical Trial Data (RIO Program)
| Study | N | Treatment Group | Mean Weight Change (kg) | Change in Waist Circumference (cm) | Change in HDL Cholesterol (%) | Change in Triglycerides (%) |
| RIO-Europe | 1507 | Rimonabant 20 mg | -6.6 | -6.1 | +15.7 | -5.3 |
| Placebo | -1.8 | -2.6 | +8.2 | +6.9 | ||
| RIO-Lipids | 1036 | Rimonabant 20 mg | -6.9 | -6.5 | +16.0 | -13.0 |
| Placebo | -1.5 | -2.9 | +7.2 | +2.2 | ||
| RIO-North America | 3040 | Rimonabant 20 mg | -6.3 | -6.1 | +16.9 | -3.5 |
| Placebo | -1.6 | -2.8 | +8.9 | +7.4 | ||
| RIO-Diabetes | 1047 | Rimonabant 20 mg | -5.3 | -5.2 | +16.8 | -7.2 |
| Placebo | -1.4 | -2.0 | +8.9 | +5.5 |
Data represents changes from baseline after one year of treatment.
Table 2: Common Adverse Events in Rimonabant Clinical Trials (RIO Program - 20 mg dose)
| Adverse Event | Rimonabant (%) | Placebo (%) |
| Nausea | 12.4 | 5.5 |
| Dizziness | 8.8 | 4.8 |
| Diarrhea | 6.8 | 4.6 |
| Anxiety | 5.5 | 2.5 |
| Depressed Mood | 4.9 | 2.3 |
| Insomnia | 4.7 | 3.1 |
Experimental Protocols
CB1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of a test compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor
-
[³H]-CP-55,940 (radioligand)
-
Unlabeled CP-55,940 (for non-specific binding)
-
Test compound (e.g., Rimonabant)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.9% NaCl, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add binding buffer, radioligand ([³H]-CP-55,940 at a concentration near its Kd), and either the test compound, buffer (for total binding), or excess unlabeled CP-55,940 (for non-specific binding).
-
Add cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and determine the Ki of the test compound using appropriate software.
cAMP Assay (Inverse Agonist Activity)
Objective: To measure the effect of Rimonabant on intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the CB1 receptor (e.g., HEK293 or CHO cells)
-
Forskolin (adenylyl cyclase activator)
-
Rimonabant
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Cell culture medium and supplements
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Starve the cells in serum-free medium for a few hours before the assay.
-
Pre-incubate the cells with different concentrations of Rimonabant for 15-30 minutes.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for the time recommended by the assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Analyze the data to determine the effect of Rimonabant on forskolin-stimulated cAMP production. An inverse agonist will decrease basal and/or agonist-stimulated cAMP levels.
Visualizations
Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory effect of Rimonabant.
Caption: A logical workflow for troubleshooting inconsistent in vitro results in Rimonabant studies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Agonist-Induced Internalization and Trafficking of Cannabinoid CB1 Receptors in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 10. Acute rimonabant treatment promotes protein synthesis in C2C12 myotubes through a CB1-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel bioassay for quantification of surface Cannabinoid receptor 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rimonabant Hydrochloride and Other CB1 Receptor Antagonists: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid receptor 1 (CB1) antagonism has been significantly shaped by the trajectory of Rimonabant Hydrochloride. Initially lauded for its therapeutic potential in treating obesity and metabolic disorders, its journey from market approval to withdrawal has spurred the development of a new generation of CB1 antagonists with improved safety profiles. This guide provides a comprehensive comparison of the efficacy of Rimonabant to other notable CB1 antagonists, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and research workflows.
Quantitative Efficacy Comparison
The following tables summarize the in vitro binding affinity and functional activity of Rimonabant and other selected CB1 receptor antagonists, as well as the in vivo efficacy of Rimonabant and Taranabant from key clinical trials.
Table 1: In Vitro Efficacy of CB1 Receptor Antagonists
| Compound | Type | Binding Affinity (Ki) for human CB1 (nM) | Functional Activity (IC50/EC50) |
| Rimonabant | Inverse Agonist | 0.7 - 2[1][2] | IC50 = 58.8 ng/ml (internal perception inhibition)[3][4] |
| Taranabant | Inverse Agonist | ~0.78 (in vivo Ki,pl)[5] | Data not readily available in direct comparison |
| Otenabant | Antagonist | 0.7[1][6] | Data not readily available in direct comparison |
| Surinabant | Antagonist | High affinity (specific value not consistently reported)[7] | IC50 = 22.0 ng/ml (body sway inhibition)[3][4] |
| AM4113 | Neutral Antagonist | 0.8[8] | No effect on cAMP accumulation up to 10 µM[8][9] |
Table 2: In Vivo Efficacy of Rimonabant and Taranabant in Clinical Trials
| Compound (Dosage) | Study Population | Duration | Mean Weight Loss (vs. Placebo) | Change in HDL Cholesterol (vs. Placebo) | Change in Triglycerides (vs. Placebo) |
| Rimonabant (20 mg/day) | Overweight/Obese | 1 year | -4.8 kg to -6.9 kg[10][11][12][13] | +7% to +16.4%[10][11][12][13] | -6.9% to -15%[10][11][12][13] |
| Taranabant (2 mg/day) | Overweight/Obese | 1 year | -4.9 kg[14] | Not consistently reported | Significant reduction[14] |
| Taranabant (4 mg/day) | Overweight/Obese | 1 year | -6.4 kg[10][15] | Not consistently reported | Significant reduction |
Key Experimental Methodologies
The following are detailed protocols for key experiments commonly used to evaluate the efficacy of CB1 receptor antagonists.
In Vitro Assays
1. CB1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 cells).
-
Radioligand (e.g., [3H]CP55,940).
-
Test compounds (unlabeled antagonists).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, pH 7.4, ice-cold.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes (typically 10-20 µg of protein) with a fixed concentration of radioligand and varying concentrations of the test compound in the binding buffer.
-
Incubate at 30°C for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled CB1 ligand.
-
Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
2. [35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. Inverse agonists will decrease basal [35S]GTPγS binding, while neutral antagonists will have no effect on their own but will block agonist-stimulated binding.
-
Materials:
-
Membrane preparations from cells expressing human CB1 receptors.
-
[35S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, and 0.1% BSA, pH 7.4.
-
Unlabeled GTPγS for determining non-specific binding.
-
-
Procedure:
-
Pre-incubate cell membranes with the test compound and GDP in the assay buffer.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the radioactivity using a scintillation counter.
-
Data are expressed as the percentage of basal [35S]GTPγS binding (for inverse agonists) or as the inhibition of agonist-stimulated binding (for antagonists).
-
3. cAMP Accumulation Assay
This assay assesses the functional activity of CB1 antagonists by measuring their effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). CB1 receptor activation typically inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Inverse agonists will increase cAMP levels from the basal state, while neutral antagonists will have no effect on their own but will block the agonist-induced decrease in cAMP.
-
Materials:
-
Whole cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Incubate the cells with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
The effect of the antagonist is measured as its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
In Vivo Assays
1. Diet-Induced Obesity (DIO) Mouse Model
This is a common preclinical model to evaluate the efficacy of anti-obesity drugs.
-
Animals:
-
Male C57BL/6J mice are often used as they are prone to developing obesity on a high-fat diet.
-
-
Procedure:
-
Induce obesity by feeding the mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (typically 8-12 weeks).
-
Once the mice have developed a stable obese phenotype, randomize them into treatment groups (vehicle control, Rimonabant, other test compounds).
-
Administer the compounds daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).
-
Monitor key parameters throughout the study:
-
Body weight: Measured daily or several times a week.
-
Food intake: Measured daily.
-
Body composition: Assessed at the beginning and end of the study using techniques like DEXA or MRI to determine fat mass and lean mass.
-
-
At the end of the study, collect blood and tissues for further analysis:
-
Plasma analysis: Measure levels of glucose, insulin, lipids (triglycerides, HDL, LDL), and adipokines (e.g., leptin, adiponectin).
-
Tissue analysis: Analyze gene expression and protein levels related to metabolism in tissues like the liver, adipose tissue, and muscle.
-
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Perform these tests to assess glucose homeostasis and insulin sensitivity.
-
Visualizing the Mechanisms
The following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for evaluating CB1 antagonists.
Caption: CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for CB1 Antagonist Evaluation.
Discussion and Future Directions
Rimonabant, as a first-generation CB1 receptor inverse agonist, demonstrated significant efficacy in promoting weight loss and improving metabolic parameters. However, its clinical utility was ultimately limited by centrally-mediated psychiatric side effects. This has led to a paradigm shift in the development of CB1 antagonists, with a focus on two main strategies:
-
Peripherally Restricted Antagonists: These compounds are designed to have limited ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects while still targeting peripheral CB1 receptors in tissues like adipose tissue, liver, and muscle, which are crucial for metabolic regulation.
-
Neutral Antagonists: Unlike inverse agonists such as Rimonabant, which suppress the constitutive activity of the CB1 receptor, neutral antagonists block the receptor without affecting its basal signaling. Preclinical studies with compounds like AM4113 suggest that this approach may retain the therapeutic benefits of CB1 blockade while avoiding the adverse psychiatric effects associated with inverse agonism.[8]
The data presented in this guide highlight the evolution of CB1 receptor antagonists. While Rimonabant provided proof-of-concept for the therapeutic potential of this drug class, the future lies in the development of second and third-generation compounds with improved safety profiles. Continued research focusing on peripheral restriction and neutral antagonism holds promise for realizing the full therapeutic potential of CB1 receptor blockade for the treatment of obesity and related metabolic disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. jbclinpharm.org [jbclinpharm.org]
- 3. Surinabant, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans [pubmed.ncbi.nlm.nih.gov]
- 4. Surinabant, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A clinical trial assessing the safety and efficacy of taranabant, a CB1R inverse agonist, in obese and overweight patients: a high-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.2.6. GTPγS Binding Assay [bio-protocol.org]
- 12. mdpi.com [mdpi.com]
- 13. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
Rimonabant Hydrochloride: An In Vivo Examination of its Anti-inflammatory Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Rimonabant Hydrochloride against alternative anti-inflammatory agents. The data presented is collated from multiple preclinical studies, offering a quantitative and objective overview of its therapeutic potential. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development.
Comparative Analysis of In Vivo Anti-inflammatory Effects
Rimonabant, a selective cannabinoid CB1 receptor antagonist, has demonstrated significant anti-inflammatory properties across various animal models. Its effects are often attributed to the modulation of inflammatory signaling pathways and the reduction of pro-inflammatory mediators.
Quantitative Effects on Inflammatory Markers
The following tables summarize the key quantitative findings from in vivo studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of Rimonabant on Edema and Nociception in Adjuvant-Induced Arthritis in Rats
| Animal Model | Treatment Group | Dose | Paw Volume (mL) | Ankle Width (mm) | Mechanical Allodynia (% recovery) | Thermal Hyperalgesia (% recovery) | Reference |
| Lean Rats | Vehicle | - | - | - | - | - | [1] |
| Rimonabant | 3 mg/kg | No significant effect | No significant effect | 39% | - | [1] | |
| Rimonabant | 10 mg/kg | No significant effect | No significant effect | 59% | - | [1] | |
| Obese Rats | Vehicle | - | - | - | - | - | [1] |
| Rimonabant | 3 mg/kg | No significant effect | Significant reduction | 68% | - | [1] | |
| Rimonabant | 10 mg/kg | No significant effect | Significant reduction | 78% | - | [1] |
Table 2: Effect of Rimonabant on Cytokine and Inflammatory Mediator Levels
| Animal Model | Inflammatory Stimulus | Treatment Group | Dose | Measured Parameter | % Reduction vs. Control | Reference |
| LDL Receptor-deficient Mice | Western Diet | Rimonabant | 10 mg/kg/day | Plasma MCP-1 | 85% | [2] |
| Rimonabant | 10 mg/kg/day | Plasma IL-12 | 76% | [2] | ||
| Diet-induced Obese Mice | High-fat diet | Rimonabant | 10 mg/kg/day | Adipose Tissue MCP-1 mRNA | Significant reduction | [3][4] |
| Aged Rats | Aging | Rimonabant | Not specified | Cardiac TNF-α | Significantly decreased | [5] |
| Rimonabant | Not specified | Cardiac MPO activity | ~51-54% | [5] | ||
| Lean and Obese Rats | CFA Injection | Rimonabant | 3 and 10 mg/kg | Nitrite/Nitrate levels in paw | Significantly reduced | [1] |
Table 3: Topical Anti-inflammatory Effects of Rimonabant in Croton Oil-Induced Ear Dermatitis in Mice
| Treatment Group | Dose | Edema Reduction (ID50) | Neutrophil Infiltration | Reference |
| Rimonabant | 0.1 - 1 mg/ear | 0.42 mg/ear | Significantly reduced | [6] |
| Indomethacin | 0.1 - 1 mg/ear | 0.35 mg/ear | Significantly reduced | [6] |
Signaling Pathways and Experimental Workflow
Visualizing the mechanisms of action and experimental designs is crucial for understanding the context of the presented data.
Caption: Proposed anti-inflammatory signaling pathway of Rimonabant.
Caption: General experimental workflow for in vivo anti-inflammatory studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Adjuvant-Induced Arthritis in Rats
-
Animal Model: Lean and diet-induced obese female rats.[1][7]
-
Induction of Arthritis: A single subcutaneous injection of Complete Freund's Adjuvant (CFA) into the right hind paw.[1][7]
-
Treatment: Oral administration of Rimonabant (3 or 10 mg/kg) or vehicle, once daily for one week, starting from day 7 after CFA injection.[1][7]
-
Assessment of Inflammation:
Diet-Induced Obesity and Inflammation in Mice
-
Animal Model: Male C57BL/6J mice.[3]
-
Induction of Obesity and Inflammation: Mice were fed a high-fat diet (HFD) for a specified period to induce obesity and associated low-grade inflammation.[3][4]
-
Treatment: Oral administration of Rimonabant (10 mg/kg/day) or vehicle for 4 weeks. Control groups included pair-fed mice to match body weight or diet intake to the Rimonabant-treated group.[3][4]
-
Assessment of Inflammation:
-
Gene Expression: mRNA levels of inflammatory markers such as Monocyte Chemoattractant Protein-1 (MCP-1), RANTES, and MIP-2 in adipose tissue and liver were quantified using real-time PCR.[3]
-
Plasma Cytokines: Plasma levels of MCP-1 were measured by ELISA.[2][3]
-
Leukocyte Infiltration: Analysis of immune cell populations in adipose tissue.[3]
-
Croton Oil-Induced Ear Dermatitis in Mice
-
Animal Model: Mice.[6]
-
Induction of Dermatitis: Topical application of a solution of croton oil in an appropriate vehicle to the inner surface of the right ear.[6]
-
Treatment: Topical application of Rimonabant (0.1-1 mg/ear), indomethacin (as a comparator), or vehicle to the ear at the time of croton oil application.[6]
-
Assessment of Inflammation:
Alternatives to this compound
While Rimonabant has shown promise, its clinical development was halted due to psychiatric side effects. This has spurred the development of alternative cannabinoid receptor modulators with improved safety profiles.
-
Peripherally Restricted CB1 Receptor Antagonists: These compounds, such as TXX-522 and RTI1092769, are designed to have limited brain penetration, thereby minimizing central nervous system side effects while retaining peripheral anti-inflammatory and metabolic benefits.[8][9]
-
CB2 Receptor Agonists: The CB2 receptor is primarily expressed on immune cells, and its activation is generally associated with anti-inflammatory and immunomodulatory effects without the psychoactive effects linked to CB1 receptor modulation.[10]
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): As demonstrated in the croton oil-induced dermatitis model, traditional NSAIDs like indomethacin can be used as a benchmark for comparing the topical anti-inflammatory efficacy of novel compounds.[6]
-
Inhibitors of Endocannabinoid Synthesis or Degradation: Targeting the enzymes responsible for the synthesis (e.g., diacylglycerol lipases) or degradation (e.g., fatty acid amide hydrolase) of endocannabinoids offers another avenue for modulating the endocannabinoid system to achieve anti-inflammatory effects.[11]
References
- 1. Effect of the cannabinoid CB1 receptor antagonist rimonabant on nociceptive responses and adjuvant-induced arthritis in obese and lean rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of the cannabinoid receptor–1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the cannabinoid receptor-1 antagonist rimonabant on inflammation in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the cannabinoid CB1 receptor antagonist rimonabant on nociceptive responses and adjuvant-induced arthritis in obese and lean rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
Rimonabant Hydrochloride: A Comparative Analysis of its Impact on Metabolic Parameters Versus Placebo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of Rimonabant Hydrochloride, a selective cannabinoid type 1 (CB1) receptor antagonist, relative to a placebo. The data presented is aggregated from major clinical trials, offering an objective overview supported by experimental evidence to inform research and development in metabolic therapeutics. While Rimonabant showed initial promise, it was later withdrawn from the market due to concerns about psychiatric side effects.[1][2] Nevertheless, the study of its metabolic effects remains a valuable area of research for understanding the role of the endocannabinoid system in metabolism.
Mechanism of Action
Rimonabant functions by selectively blocking CB1 receptors, which are predominantly located in the central nervous system and various peripheral tissues, including adipose tissue, the liver, and muscles.[1] The endocannabinoid system, through the action of endocannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) on CB1 receptors, is involved in regulating appetite, energy balance, and metabolism.[1][2][3] By antagonizing these receptors, Rimonabant disrupts signaling pathways that promote appetite and fat storage.[1] This blockade leads to decreased food intake and has direct effects on adipose tissue and the liver, improving glucose and lipid metabolism.[3]
Summary of Quantitative Data
The following tables summarize the mean changes in key metabolic parameters observed in large-scale, randomized, placebo-controlled clinical trials with Rimonabant 20 mg daily.
Table 1: Anthropometric and Lipid Profile Changes (1-Year Data)
| Parameter | Rimonabant 20 mg | Placebo | Mean Difference | Key Trials |
| Weight Loss (kg) | -6.3 to -8.6 | -1.6 to -3.6 | -4.7 to -5.4 | RIO-North America, RIO-Europe[4][5] |
| Waist Circumference (cm) | -6.1 to -8.0 | -2.5 to -3.8 | -3.6 to -4.7 | RIO-North America, RIO-Europe[4][5] |
| HDL Cholesterol (%) | +12.6 to +24.5 | +5.4 to +13.8 | +7.2 to +10.7 | RIO-North America, RIO-Lipids[4][6] |
| Triglycerides (%) | -5.3 to -16.3 | +4.4 to +8.3 | -9.7 to -24.6 | RIO-North America, SERENADE[6][7] |
Note: Values represent mean changes from baseline.
Table 2: Glycemic Control Parameters
| Parameter | Rimonabant 20 mg | Placebo | Mean Difference | Key Trials |
| HbA1c (%) in Type 2 Diabetes | -0.6 to -0.8 | +0.1 to -0.3 | -0.5 to -0.7 | RIO-Diabetes, SERENADE[7][8] |
| Fasting Insulin (μU/mL) | -0.6 | Not consistently reported | Significant vs. Placebo | Pooled RIO data[9] |
| Fasting Plasma Glucose (mmol/L) | -0.9 | -0.1 | -0.8 | SERENADE[7] |
Note: Values represent mean changes from baseline.
Key Clinical Trial Methodologies
The data presented is primarily derived from the Rimonabant in Obesity (RIO) program, the SERENADE trial, and the ADAGIO-Lipids trial. The general experimental protocols for these studies were as follows:
-
Study Design: The trials were typically multicenter, randomized, double-blind, and placebo-controlled.[5][7][9][10]
-
Participants: Overweight or obese individuals (BMI ≥ 27 kg/m ² or ≥ 30 kg/m ²) with or without comorbidities such as dyslipidemia, hypertension, or type 2 diabetes were enrolled.[5][9]
-
Intervention: After a run-in period with a hypocaloric diet, participants were randomized to receive either Rimonabant (typically 5 mg or 20 mg daily) or a placebo for a duration of 6 months to 2 years.[5][7][9]
-
Primary Endpoints: The primary efficacy measures commonly included changes in body weight and waist circumference.[5] In trials focused on diabetes, the change in HbA1c was a primary endpoint.[7][8]
-
Secondary Endpoints: A range of secondary endpoints were assessed, including changes in lipid profiles (HDL cholesterol, LDL cholesterol, triglycerides), fasting glucose, insulin levels, and the prevalence of metabolic syndrome.[5][7]
-
Data Analysis: The intention-to-treat (ITT) population was typically used for the primary analysis of efficacy.[9]
Visualizing Pathways and Workflows
Signaling Pathway of Rimonabant's Action
Caption: Rimonabant blocks CB1 receptors, inhibiting endocannabinoid-induced appetite and lipogenesis.
General Experimental Workflow of a Rimonabant Clinical Trial
Caption: A typical workflow for a randomized, placebo-controlled Rimonabant clinical trial.
Discussion
The collective data from numerous large-scale clinical trials consistently demonstrates that Rimonabant 20 mg, in conjunction with a hypocaloric diet, leads to statistically significant improvements in a range of metabolic parameters compared to placebo.[9][11] These include notable reductions in body weight, waist circumference, and triglyceride levels, alongside a significant increase in HDL cholesterol.[6][9] Furthermore, in patients with type 2 diabetes, Rimonabant has been shown to improve glycemic control, as evidenced by reductions in HbA1c.[7][8]
A noteworthy finding from several studies is that the beneficial effects of Rimonabant on lipid and glucose metabolism appear to be partially independent of weight loss alone, suggesting a direct metabolic effect of CB1 receptor blockade.[9][12] However, it is crucial to reiterate that Rimonabant is not an approved therapy due to an unfavorable risk-benefit profile, primarily related to an increased risk of psychiatric adverse events, including depression and anxiety.[1][2] Despite its withdrawal, the research surrounding Rimonabant has been instrumental in elucidating the role of the endocannabinoid system in metabolic regulation and continues to inform the development of novel therapeutic strategies for obesity and metabolic syndrome.
References
- 1. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicalcardiology.org [clinicalcardiology.org]
- 5. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. SERENADE results positive [medscape.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. ahajournals.org [ahajournals.org]
- 11. Rimonabant for overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of Rimonabant and neutral CB1 antagonists
A Comparative Analysis of Rimonabant and Neutral CB1 Antagonists: A Guide for Researchers
The endocannabinoid system, and specifically the cannabinoid type-1 (CB1) receptor, is a critical regulator of numerous physiological processes, including energy balance, appetite, and mood. Its central role has made it a prime target for therapeutic intervention, particularly for metabolic disorders and substance use disorders. Rimonabant, a first-generation CB1 receptor antagonist, initially showed significant promise but was ultimately withdrawn from the market due to severe psychiatric side effects. This led to the development of a new class of compounds: neutral CB1 antagonists.
This guide provides an objective comparison between Rimonabant, an inverse agonist, and the newer class of neutral CB1 antagonists. It details their distinct mechanisms of action, compares their efficacy and safety profiles using preclinical and clinical data, and outlines key experimental protocols for their evaluation.
Mechanism of Action: Inverse Agonism vs. Neutral Antagonism
The fundamental difference between Rimonabant and neutral CB1 antagonists lies in their interaction with the CB1 receptor, which can exist in an equilibrium between an active (R*) and an inactive (R) conformational state.
Rimonabant: An Inverse Agonist Rimonabant is a selective CB1 receptor antagonist that also possesses inverse agonist properties.[1] This means that not only does it block the action of endogenous cannabinoids (agonists) like anandamide and 2-arachidonoylglycerol (2-AG), but it also binds preferentially to the inactive state of the CB1 receptor.[2][3] This actively shifts the conformational equilibrium away from the active state, thereby reducing the receptor's basal, ligand-independent activity.[4] This suppression of constitutive receptor activity is believed to be a key contributor to its therapeutic effects and its adverse side effects.[5]
Neutral CB1 Antagonists In contrast, neutral CB1 antagonists (such as AM4113, PIMSR, and NESS0327) bind to the receptor and block agonist binding, but they do not preferentially stabilize the inactive state.[1][6] They have no effect on the receptor's basal or constitutive activity.[5] Their mechanism is purely competitive, preventing endocannabinoids from activating the receptor without altering its intrinsic signaling level.[7] The hypothesis underlying their development is that by avoiding the suppression of basal CB1 receptor tone, these compounds may retain the therapeutic benefits of CB1 blockade while mitigating the psychiatric side effects associated with inverse agonism.[8]
Comparative Signaling Pathways
CB1 receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins.[9][10] Agonist activation of CB1 receptors initiates several downstream signaling events:
-
Inhibition of Adenylyl Cyclase: Decreases intracellular cyclic AMP (cAMP) levels.[11]
-
Modulation of Ion Channels: Inhibits presynaptic N-type and P/Q-type calcium channels and activates inwardly rectifying potassium channels, which collectively reduces neurotransmitter release.[10]
-
Activation of MAP Kinase Pathways: Stimulates mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, JNK, and p38 MAPK, which are involved in regulating gene transcription and cellular processes.[11][12]
Rimonabant actively counteracts these pathways. By stabilizing the inactive receptor state, it can increase cAMP production (by inhibiting the inhibitor) and suppress any basal MAPK signaling.[6] Neutral antagonists , conversely, do not modulate these pathways on their own. They only block the changes induced by an agonist.[6]
Comparative Efficacy
Rimonabant: Clinical Efficacy
Rimonabant's efficacy was demonstrated in a series of large-scale clinical trials known as the Rimonabant in Obesity (RIO) studies. These trials consistently showed that Rimonabant (at 20 mg/day), in conjunction with a hypocaloric diet, produced significant weight loss and improvements in multiple cardiometabolic risk factors.[13][14][15]
Table 1: Summary of Rimonabant Efficacy Data (1-Year, 20 mg dose vs. Placebo)
| Parameter | RIO-North America[15] | RIO-Lipids[14] | RIO-Europe[16] | RIO-Diabetes[13] |
| Weight Loss (Placebo-Subtracted) | -4.7 kg | -5.4 kg | -4.9 kg | -5.3 kg |
| Waist Circumference Reduction (Placebo-Subtracted) | -3.6 cm | -4.7 cm | -4.2 cm | -3.9 cm |
| HDL-C Increase (Placebo-Subtracted) | +7.2% | +8.1% | +7.9% | N/A |
| Triglycerides Reduction (Placebo-Subtracted) | -13.2% | -15.4% | -13.0% | N/A |
| HbA1c Reduction (Placebo-Subtracted) | N/A | N/A | N/A | -0.7% |
Rimonabant also demonstrated modest efficacy as an aid for smoking cessation.[17] A pooled analysis of three trials showed that the 20 mg dose resulted in significantly higher abstinence rates compared to placebo.[17]
Neutral CB1 Antagonists: Preclinical Efficacy
As most neutral antagonists are still in preclinical or early clinical development, efficacy data comes primarily from animal models. These studies suggest that neutral antagonists can replicate many of the therapeutic effects of Rimonabant.
Table 2: Summary of Preclinical Efficacy Data for Select Neutral CB1 Antagonists
| Compound | Model/Species | Key Efficacy Findings | Reference(s) |
| AM4113 | Rodent models | Reduces food intake and food-motivated behavior similar to inverse agonists.[6] Attenuates nicotine self-administration and seeking behavior.[18] | [6][18] |
| NESS0327 | Diet-induced obese mice | Reduces weight gain and food intake to a similar extent as Rimonabant. | [5] |
| PIMSR | Diet-induced obese mice | Reduces weight, food intake, and adiposity; improves glycemic control and lipid homeostasis.[19] | [19] |
| TXX-552 | Rodent models | Peripherally restricted neutral antagonist that reduces food intake and body weight. | [20] |
These preclinical results indicate that blocking agonist-driven CB1 receptor activity is sufficient to achieve therapeutic effects on energy balance and addiction pathways, even without suppressing the receptor's basal activity.[8][21]
Comparative Safety and Tolerability
The primary driver for the development of neutral CB1 antagonists was the significant safety concerns that led to Rimonabant's market withdrawal.
Rimonabant: Adverse Effects
The clinical development program for Rimonabant was halted due to an increased risk of psychiatric adverse events.[16]
-
Psychiatric Effects: Pooled analyses of the RIO trials revealed that patients taking 20 mg of Rimonabant were approximately 2.5 times more likely to discontinue treatment due to depressive mood disorders and had a higher incidence of anxiety compared to placebo.[13][14] The FDA's analysis also noted an increased risk of suicidal ideation.[22]
-
Gastrointestinal Effects: Nausea was the most frequent non-psychiatric adverse event reported in clinical trials.[15][23]
It is widely hypothesized that these effects are a direct consequence of Rimonabant's inverse agonism, which disrupts the tonic, baseline activity of the endocannabinoid system in brain regions critical for mood and emotional regulation.[4][5]
Neutral CB1 Antagonists: A Potentially Safer Profile
Preclinical studies directly comparing neutral antagonists with inverse agonists support the hypothesis that avoiding inverse agonism leads to a better safety profile.
Table 3: Comparative Safety and Tolerability Profile
| Adverse Effect | Rimonabant (Inverse Agonist) | Neutral Antagonists (e.g., AM4113, NESS0327) |
| Anxiety | Increased risk observed in clinical trials and preclinical models.[5][14] | Preclinical studies show a lack of anxiogenic effects compared to inverse agonists.[5][20] |
| Depression | Increased risk of depressive disorders and suicidal ideation led to market withdrawal.[8][13] | Preclinical studies show a lack of depressive-like behaviors.[8][18] |
| Nausea/Emesis | Common adverse event in clinical trials.[23] | Preclinical data suggests a reduced potential for nausea and vomiting compared to inverse agonists.[6][20][24] |
While promising, it is important to note that some preclinical studies have found context-dependent anxiety-like effects even with neutral antagonists, suggesting the pharmacology is complex.[20] Furthermore, some compounds in this class have been associated with other potential liabilities, such as elevated liver enzymes in specific preclinical models.[19]
Key Experimental Protocols
Distinguishing between neutral antagonists and inverse agonists requires specific functional assays. The following protocols are essential for characterizing novel CB1 receptor ligands.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. What is the mechanism of Rimonabant? [synapse.patsnap.com]
- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. [PDF] Signal transduction of the CB 1 cannabinoid receptor | Semantic Scholar [semanticscholar.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pooled analysis of three randomized, double-blind, placebo controlled trials with rimonabant for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cris.huji.ac.il [cris.huji.ac.il]
- 20. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PM288. Preclinical Evaluation of Neutral Cannabinoid CB1 Receptor Antagonists and Cannabinoid CB1 Receptor Negative Allosteric Modulators for Treating Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ahajournals.org [ahajournals.org]
- 24. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Inverse Agonism of Rimonabant at the CB1 Receptor
The cannabinoid type-1 (CB1) receptor, a key component of the endocannabinoid system, exhibits a significant level of constitutive activity, meaning it can signal without the presence of an activating ligand. This basal signaling has profound physiological implications and has been a critical focus in the development of drugs targeting the CB1 receptor. Rimonabant (SR141716A), the first selective CB1 receptor blocker to be clinically approved, is a classic example of an inverse agonist. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the receptor and reduces its constitutive activity, producing effects opposite to those of an agonist.
Initially developed as a promising therapeutic for obesity and related metabolic disorders, Rimonabant was later withdrawn from the market due to severe psychiatric side effects, including anxiety and depression. These adverse effects are widely believed to be linked to its inverse agonist properties. This guide provides a comparative analysis of Rimonabant's performance against other CB1 receptor ligands, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of its mechanism of action.
Comparative Analysis of CB1 Receptor Ligands
To understand the unique profile of Rimonabant, it is essential to compare its pharmacological properties with other well-characterized CB1 receptor ligands. This comparison includes another inverse agonist (AM251), a neutral antagonist (AM4113), and a standard CB1 agonist (CP55,940).
Data Presentation: Pharmacological Profile of CB1 Receptor Ligands
The following table summarizes the in vitro pharmacological data for Rimonabant and its comparators at the CB1 receptor. These values are critical for understanding the potency and efficacy of each compound.
| Compound | Class | Binding Affinity (Ki, nM) | Functional Activity (GTPγS) | Functional Activity (cAMP) |
| Rimonabant | Inverse Agonist | 1.8 - 18 | Reduces basal binding | Increases basal levels |
| AM251 | Inverse Agonist | 7.49 | Reduces basal binding | Increases basal levels |
| AM4113 | Neutral Antagonist | ~4.88 | No effect on basal binding | No effect on basal levels |
| CP55,940 | Agonist | 0.8 | Stimulates binding | Decreases basal levels |
Note: The specific values can vary between different studies and experimental conditions. The data presented is a representative range from multiple sources.
Biochemical studies have demonstrated that Rimonabant and AM251 act as inverse agonists by inhibiting basal [35S]GTPγS binding and increasing cAMP production. In contrast, neutral antagonists like AM4113 do not alter the basal activity of the receptor but effectively block the action of agonists. Agonists such as CP55,940 produce the opposite effect, stimulating G-protein coupling and inhibiting adenylyl cyclase, leading to a decrease in cellular cAMP levels.
Visualizing a Key Experimental Workflow
The following diagram illustrates the general workflow for a [35S]GTPγS binding assay, a fundamental experiment for characterizing the inverse agonism of compounds like Rimonabant.
CB1 Receptor Signaling Pathway
The CB1 receptor primarily couples to the Gi/o family of G proteins. The diagram below illustrates this signaling cascade and the points at which different ligand classes exert their effects.
Logical Relationship of Ligand Actions
The spectrum of activity at the constitutively active CB1 receptor can be visualized as a continuum, with inverse agonists and agonists at opposite ends and neutral antagonists occupying the middle ground.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize CB1 receptor inverse agonism.
[35S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. Inverse agonists like Rimonabant cause a decrease in the basal level of [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the CB1 receptor
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
GDP (Guanosine diphosphate)
-
[35S]GTPγS (radioligand)
-
Test compounds (Rimonabant, agonists, etc.)
-
GF/C filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the CB1 receptor through homogenization and differential centrifugation.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Cell membranes (typically 5-20 µg of protein per well)
-
GDP to a final concentration of 10-30 µM.
-
Varying concentrations of the test compound (e.g., Rimonabant). For baseline, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Initiation of Reaction: Add [35S]GTPγS to a final concentration of 0.05-0.1 nM to all wells to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle shaking.
-
Termination: Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the concentration of the test compound. For inverse agonists, a concentration-dependent decrease from the basal signal will be observed.
cAMP Accumulation Assay
This assay measures the level of cyclic adenosine monophosphate (cAMP), a second messenger whose production is inhibited by the activation of Gi/o-coupled receptors like CB1. Inverse agonists, by reducing the basal inhibitory tone of the CB1 receptor on adenylyl cyclase, lead to an increase in cAMP levels.
Materials:
-
Whole cells expressing the CB1 receptor (e.g., CHO or HEK293 cells)
-
Assay medium (e.g., DMEM or HBSS)
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
Forskolin (an adenylyl cyclase activator, used for measuring agonist-induced inhibition)
-
Test compounds
-
cAMP detection kit (e.g., HTRF, ELISA, or radioligand binding assay)
Procedure:
-
Cell Culture: Plate cells in 24- or 96-well plates and grow to near confluency.
-
Pre-incubation: Wash the cells with assay medium and pre-incubate them with a phosphodiesterase inhibitor like IBMX (100-500 µM) for 15-30 minutes at 37°C. This prevents the degradation of cAMP.
-
Compound Addition: Add varying concentrations of the test compound (e.g., Rimonabant). To measure agonist effects, forskolin is often added to stimulate cAMP production, and the ability of the agonist to inhibit this stimulation is measured. To measure inverse agonism, compounds are added without forskolin to observe their effect on basal cAMP levels.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. For inverse agonists, a concentration-dependent increase in cAMP levels above the basal level will be observed.
The Promise of Peripherally Restricted Rimonabant Analogs in Tackling Metabolic Disease
The landscape of metabolic disease treatment has been significantly shaped by the complex role of the endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor. While the first-generation CB1 receptor antagonist, Rimonabant, demonstrated considerable efficacy in reducing body weight and improving metabolic parameters, its clinical use was halted due to severe psychiatric side effects stemming from its action on central nervous system (CNS) receptors.[1][2] This has spurred the development of a new generation of peripherally restricted Rimonabant analogs, designed to selectively target peripheral CB1 receptors in tissues like the liver, adipose tissue, and skeletal muscle, thereby offering metabolic benefits without the adverse neurological effects.[3][4] This guide provides a comparative overview of the efficacy of these promising analogs, supported by experimental data, detailed methodologies, and pathway visualizations.
Comparative Efficacy of Peripherally Restricted Rimonabant Analogs
Recent preclinical studies have highlighted several peripherally restricted Rimonabant analogs that show significant promise in ameliorating metabolic syndrome. These compounds have been demonstrated to reduce weight gain, improve glucose homeostasis, and positively modulate lipid profiles in diet-induced obese (DIO) animal models.[1][2][5] The following tables summarize the quantitative data from key studies, offering a clear comparison of their metabolic effects.
Table 1: Effects on Body Weight and Food Intake
| Compound | Animal Model | Dosage | Duration | Change in Body Weight | Impact on Food Intake | Reference |
| Rimonabant | DIO Mice | 10 mg/kg/day | 10 weeks | Marked and sustained decrease (34.5 g vs 47.2 g in vehicle group) | Transient reduction (first 14 days) | [6] |
| RTI1092769 | DIO Mice | Not specified | Not specified | Dose-dependent inhibition of weight gain | No significant impact | [1][2] |
| AM6545 | Lean Mice | 20 mg/kg | 17 hours | Not specified | Reduced at 17 hours (1.65 g vs 3.12 g in vehicle group) | [7] |
| TXX-522 | DIO Mice | Not specified | Not specified | Potent anti-obesity effect | No impact observed | [5] |
Table 2: Effects on Glucose Metabolism
| Compound | Animal Model | Key Findings | Reference |
| Rimonabant | Obese/Overweight Humans | Reduction of 0.5-0.7% in HbA1c in type 2 diabetes patients.[8] | [8][9] |
| RTI1092769 | DIO Mice | Improved glucose utilization. | [1][2] |
| TXX-522 | DIO Mice | Ameliorated insulin resistance. | [5] |
Table 3: Effects on Lipid Profile
| Compound | Animal Model | Key Findings | Reference |
| Rimonabant | Obese Mice | Significantly reduced triglycerides and LDLc; increased HDLc/LDLc ratio.[6] | [6][8] |
| RTI1092769 | DIO Mice | Significantly improved hepatic triglyceride content and steatosis.[1][2] | [1][2] |
Experimental Protocols
The evaluation of these peripherally restricted Rimonabant analogs predominantly relies on rodent models of diet-induced obesity (DIO). These models effectively mimic key aspects of human metabolic syndrome.
Diet-Induced Obesity (DIO) Mouse Model Protocol
-
Animal Selection: Male C57BL/6J mice are commonly used due to their susceptibility to developing obesity and metabolic complications on a high-fat diet.
-
Housing and Acclimation: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and provided with ad libitum access to food and water. They are allowed an acclimation period of at least one week before the start of the experiment.
-
Induction of Obesity: Following acclimation, mice are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and other metabolic dysfunctions. A control group is maintained on a standard chow diet.
-
Compound Administration: The peripherally restricted Rimonabant analog or vehicle is administered to the DIO mice, typically via oral gavage or intraperitoneal injection, at a specified dose and frequency for a predetermined duration.
-
Monitoring: Body weight and food intake are monitored regularly throughout the study.
-
Metabolic Phenotyping:
-
Glucose Tolerance Test (GTT): After a period of fasting, a bolus of glucose is administered intraperitoneally, and blood glucose levels are measured at various time points to assess glucose clearance.
-
Insulin Tolerance Test (ITT): Following a short fast, insulin is injected intraperitoneally, and blood glucose is monitored to evaluate insulin sensitivity.
-
Serum Analysis: At the end of the study, blood is collected to measure levels of insulin, triglycerides, cholesterol (HDL, LDL), and liver enzymes (ALT, AST).
-
-
Tissue Analysis: Tissues such as the liver, adipose tissue, and skeletal muscle are harvested for histological analysis (e.g., H&E staining for lipid accumulation in the liver) and molecular analysis (e.g., gene expression of markers for inflammation and lipogenesis).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of peripherally restricted Rimonabant analogs are mediated by the blockade of CB1 receptors in peripheral tissues. This leads to a cascade of downstream signaling events that ultimately improve metabolic health.
References
- 1. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of cannabinoid CB1 receptor antagonists for the treatment of metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rimonabant: the evidence for its use in the treatment of obesity and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Rimonabant's Specificity for CB1 over CB2 Receptors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of Rimonabant for the cannabinoid receptor type 1 (CB1) over the cannabinoid receptor type 2 (CB2). Through a comprehensive review of binding affinity and functional selectivity data, this document compares Rimonabant with other notable CB1 receptor antagonists, offering valuable insights for researchers in the field of cannabinoid pharmacology and drug development.
Executive Summary
Rimonabant (SR141716A) is a well-characterized diarylpyrazole antagonist of the CB1 receptor.[1] Experimental data consistently demonstrate its high binding affinity and selectivity for the CB1 receptor compared to the CB2 receptor. This selectivity is a critical attribute, as the distinct physiological roles of these two receptors necessitate targeted pharmacological intervention. While CB1 receptors are predominantly expressed in the central nervous system and are associated with the psychoactive effects of cannabinoids, CB2 receptors are primarily found in the immune system and peripheral tissues.[2] Rimonabant also exhibits inverse agonist properties, meaning it can reduce the basal activity of the CB1 receptor in the absence of an agonist.[3][4]
Comparative Binding Affinity
The binding affinity of a ligand for its receptor is a primary determinant of its potency and specificity. The dissociation constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics used to quantify this interaction. A lower value for these metrics indicates a higher binding affinity.
The following table summarizes the binding affinities of Rimonabant and two other CB1 receptor antagonists, AM251 and TM38837, for both CB1 and CB2 receptors.
| Compound | Receptor | Species | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (CB2 Ki / CB1 Ki) | Reference(s) |
| Rimonabant | CB1 | Human | Radioligand Binding | - | 5.6 - 48 | ~1000-fold | [5][6] |
| CB2 | Human | Radioligand Binding | >1000 | - | [5] | ||
| AM251 | CB1 | Rat | Radioligand Binding | 7.5 | - | ~306-fold | [7][8] |
| Human | Functional (GTPγS) | - | 8 | [8][9] | |||
| CB2 | Mouse | Radioligand Binding | 2290 | - | [7] | ||
| TM38837 | CB1 | Human | Radioligand Binding | - | 8.5 | ~71-fold | [10][11] |
| CB2 | Human | Radioligand Binding | - | 605 | [10][11] |
As evidenced by the data, Rimonabant displays a pronounced selectivity for the CB1 receptor, with its affinity for the CB2 receptor being approximately 1000-fold lower.[5] AM251 and TM38837 also exhibit significant selectivity for CB1 over CB2, albeit to a lesser extent than Rimonabant.[7][8][10][11]
Functional Selectivity: Beyond Binding Affinity
Functional selectivity, or biased agonism/antagonism, describes the ability of a ligand to preferentially activate or block specific downstream signaling pathways of a receptor. CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. They can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).
Rimonabant has been characterized as a non-biased antagonist, meaning it does not show a preference for inhibiting G protein-dependent pathways over β-arrestin-mediated signaling.[12] This is in contrast to some newer CB1 antagonists that have been designed to exhibit biased antagonism.
The table below summarizes the functional activity of Rimonabant.
| Compound | Receptor | Assay Type | Effect | EC50/IC50 (nM) | Reference(s) |
| Rimonabant | CB1 | cAMP Accumulation | Inverse agonist (increases cAMP) | - | [3] |
| GTPγS Binding | Inverse agonist (inhibits binding) | - | [3] | ||
| β-arrestin-2 Recruitment | Non-biased antagonist | - | [12] | ||
| CB2 | cAMP Accumulation | Weak or no effect | >1000 | [13] |
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for CB1 and CB2 receptors.
Caption: Canonical CB1 Receptor Signaling Pathway.
Caption: Canonical CB2 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Detailed Steps:
-
Membrane Preparation: Cell membranes expressing the target receptor (CB1 or CB2) are prepared from cultured cells or animal tissues. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[14]
-
Ligand Preparation: A radiolabeled ligand with high affinity for the receptor (e.g., [3H]CP55,940) is used at a fixed concentration. The unlabeled test compound (Rimonabant) is prepared in a series of dilutions.[15]
-
Incubation: The cell membranes, radiolabeled ligand, and varying concentrations of the test compound are incubated together in a buffer solution at a specific temperature (e.g., 30°C) and for a set duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.[15]
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.[15]
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. Non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in GPCR signaling.
Detailed Steps:
-
Cell Culture: Cells expressing the receptor of interest (CB1 or CB2) are cultured in appropriate media.
-
Compound Treatment: The cells are pre-incubated with the test compound (Rimonabant) at various concentrations.
-
Stimulation: The cells are then stimulated with an agent that increases intracellular cAMP levels, such as forskolin (which directly activates adenylyl cyclase), in the presence of a CB1 or CB2 receptor agonist.[16]
-
Cell Lysis: After a specific incubation period, the cells are lysed to release the intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[17]
-
Data Analysis: The results are expressed as the percentage of inhibition of the agonist-induced cAMP response. The IC50 value is determined by fitting the data to a dose-response curve.
ERK Phosphorylation Assay
This assay quantifies the phosphorylation of ERK, a downstream target in the MAPK signaling pathway, as a measure of receptor activation or inhibition.
Detailed Steps:
-
Cell Culture and Starvation: Cells expressing the target receptor are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Compound Treatment: Cells are pre-treated with the antagonist (Rimonabant) before being stimulated with a CB1 or CB2 agonist.[18]
-
Cell Lysis: Following stimulation, the cells are lysed in a buffer that preserves the phosphorylation state of proteins.
-
Phospho-ERK Detection: The amount of phosphorylated ERK (p-ERK) in the cell lysate is measured using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.[19]
-
Data Analysis: The p-ERK signal is normalized to the total ERK or a housekeeping protein. The data are then analyzed to determine the IC50 of the antagonist in blocking the agonist-induced ERK phosphorylation.
Conclusion
The available binding and functional data unequivocally demonstrate that Rimonabant is a highly selective antagonist/inverse agonist of the CB1 receptor with significantly lower affinity for the CB2 receptor. This high degree of specificity has been a cornerstone of its use as a pharmacological tool to investigate the physiological and pathophysiological roles of the CB1 receptor. For researchers and drug development professionals, understanding this specificity profile is crucial for the design and interpretation of experiments and for the development of new, more targeted cannabinoid-based therapeutics. The provided experimental protocols offer a foundation for the in-house validation and characterization of Rimonabant and other cannabinoid receptor ligands.
References
- 1. Rimonabant: a selective blocker of the cannabinoid CB1 receptors for the management of obesity, smoking cessation and cardiometabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. AM251 | Cannabinoid Receptor | GPR | TargetMol [targetmol.com]
- 9. AM 251 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 10. TM 38837 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. egrove.olemiss.edu [egrove.olemiss.edu]
- 15. pubcompare.ai [pubcompare.ai]
- 16. researchgate.net [researchgate.net]
- 17. marshall.edu [marshall.edu]
- 18. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rimonabant Hydrochloride: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Rimonabant Hydrochloride, ensuring compliance with regulatory standards and promoting a safe laboratory environment. This information is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Regulatory Overview
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. It is classified as "Toxic if swallowed" and can cause serious eye irritation.[1] Furthermore, it is considered a hazardous material by the Occupational Safety and Health Administration (OSHA)[2] and is designated as a toxic solid for transportation purposes.[3] Ecologically, it is deemed extremely hazardous to water, and its release into the environment must be strictly avoided.[4]
The disposal of pharmaceutical waste, including this compound, is regulated by multiple agencies, primarily the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and may also be subject to Drug Enforcement Administration (DEA) regulations depending on its scheduling status.[5][6] All disposal procedures must comply with federal, state, and local regulations.[1][2]
Quantitative Data: Hazard and Identification
For clear identification and handling, the following table summarizes key quantitative and classification data for this compound.
| Identifier/Parameter | Value/Classification | Source |
| CAS Number | 158681-13-1 | [1] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [1] |
| UN Number | UN2811 | [3] |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | [3] |
| Water Hazard Class | Class 3 (Extremely hazardous for water) | [4] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for the safe handling and disposal of this compound waste in a laboratory setting.
1. Personal Protective Equipment (PPE) and Handling:
-
Minimum PPE: Always wear appropriate personal protective equipment, including chemical safety goggles, chemical-resistant gloves, and a lab coat or protective clothing.[2][7]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or aerosols.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the material.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]
2. Waste Characterization and Segregation:
-
Hazardous Waste Determination: Due to its toxicity classification (UN2811), this compound must be treated as a hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound waste with non-hazardous solid waste or other waste streams. It must be segregated into a designated, properly labeled hazardous waste container.
3. Accidental Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment (Powder): If a powder has spilled, prevent it from becoming airborne. Cover the spill with a plastic sheet or tarp to minimize the spread of dust.[2]
-
Containment (Solution): For solutions, absorb the spill using a non-reactive, inert absorbent material such as diatomite or universal binders.[1]
-
Cleanup: Carefully collect the spilled material (or absorbent containing the spill) using mechanical means (e.g., spark-proof scoop) and place it into a designated, labeled container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill surface thoroughly. A common decontamination method is scrubbing the area with alcohol.[1]
4. Final Disposal Pathway:
-
Prohibited Disposal Methods: DO NOT dispose of this compound by flushing it down the sewer system or placing it in the regular trash.[4][5][8] This is strictly prohibited due to its high water toxicity.
-
Containerization: Place all waste material, including contaminated labware and PPE, into a securely sealed and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and associated hazard warnings.
-
Professional Disposal: Arrange for the collection and disposal of the waste through a licensed hazardous waste management company. The required method of disposal for such hazardous pharmaceuticals is typically high-temperature incineration at a permitted facility.[5][6]
-
Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional policies and regulatory requirements.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
